Technical Documentation Center

6-Methylpyridazine-3-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methylpyridazine-3-sulfonyl fluoride
  • CAS: 1936322-04-1

Core Science & Biosynthesis

Foundational

The Role of Heteroaryl Sulfonyl Fluorides as Next-Generation Covalent Warheads: A Focus on 6-Methylpyridazine-3-sulfonyl fluoride

Executive Summary The landscape of covalent drug discovery is undergoing a paradigm shift. Historically, the field has been dominated by α,β-unsaturated carbonyls (acrylamides) designed to target nucleophilic cysteine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of covalent drug discovery is undergoing a paradigm shift. Historically, the field has been dominated by α,β-unsaturated carbonyls (acrylamides) designed to target nucleophilic cysteine residues[1]. However, the low natural abundance of accessible cysteines in ligandable protein binding sites severely limits the druggable proteome[2]. To overcome this, chemical biologists have pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, utilizing sulfonyl fluorides to engage non-cysteine residues such as tyrosine, lysine, histidine, serine, and threonine[1][3].

Recently, the development of heteroaryl sulfonyl fluorides has emerged as a modular strategy to fine-tune electrophilic reactivity and improve physicochemical properties[4]. This whitepaper provides an in-depth technical analysis of 6-Methylpyridazine-3-sulfonyl fluoride as a prototypical heteroaryl warhead. By dissecting its mechanistic advantages, targetable amino acid landscape, and the chemoproteomic workflows required for its validation, this guide serves as a comprehensive resource for researchers engineering next-generation targeted covalent inhibitors (TCIs).

Mechanistic Profiling: The "Goldilocks" Reactivity of 6-Methylpyridazine-3-sulfonyl fluoride

The utility of a covalent warhead is dictated by its ability to balance aqueous stability with target-specific reactivity—a concept often termed "Goldilocks reactivity"[2]. Sulfonyl fluorides are inherently privileged in this regard; unlike sulfonyl chlorides, S-F bond cleavage is exclusively heterolytic, rendering them highly resistant to reduction and hydrolysis in biological media[5].

Electronic and Steric Tuning via the Pyridazine Scaffold

The specific architecture of 6-Methylpyridazine-3-sulfonyl fluoride (CAS: 1936322-04-1) offers unique advantages over traditional phenyl sulfonyl fluorides[6][7]:

  • Inductive and Resonance Withdrawal: The pyridazine ring (a 1,2-diazine) contains two adjacent, highly electronegative nitrogen atoms. These heteroatoms exert a strong electron-withdrawing effect on the sulfonyl group at the 3-position, significantly increasing the electrophilicity of the sulfur(VI) center compared to a standard aryl ring[4].

  • Steric and Electronic Dampening: Unchecked electrophilicity leads to off-target promiscuity and rapid aqueous degradation. The inclusion of the 6-methyl group provides a mild electron-donating inductive effect (+I) and localized steric bulk. This precisely dampens the extreme electron-withdrawing nature of the diazine core, stabilizing the warhead during systemic circulation[4].

  • Microenvironment Activation: The warhead remains latent until it is localized within a protein binding pocket. Here, induced proximity and the specific microenvironment (e.g., adjacent basic residues acting as general bases) deprotonate the target nucleophile (such as the phenolic -OH of tyrosine), triggering the SuFEx reaction and the expulsion of the fluoride leaving group[2][8].

SuFExMechanism A 6-Methylpyridazine-3-sulfonyl fluoride (Latent Electrophile) B Target Protein (Tyr, Lys, His, Ser, Thr) C Induced Proximity in Binding Pocket D Microenvironment Activation (Nucleophile Deprotonation) C->D E SuFEx Reaction (Heterolytic S-F Cleavage) D->E F Covalent Adduct Formation + HF Release E->F AB AB AB->C

Figure 1: Mechanistic pathway of SuFEx-mediated covalent adduction by heteroaryl sulfonyl fluorides.

Targetable Amino Acid Landscape & Comparative Analysis

The primary advantage of heteroaryl sulfonyl fluorides is their ability to expand the druggable proteome beyond cysteine[1]. By tuning the heteroaromatic core, researchers can bias the warhead toward specific nucleophiles.

Quantitative Comparison of Covalent Warheads

The following table summarizes the operational parameters of 6-Methylpyridazine-3-sulfonyl fluoride against legacy warhead classes, synthesizing data on stability and target scope[1][4][5].

Warhead ClassRepresentative FrameworkPrimary Target ResiduesAqueous StabilityReactivity Tunability
Acrylamides Michael AcceptorsCysteine (Cys)ModerateLow (Strictly Cys-dependent)
Aryl Sulfonyl Fluorides Phenyl-SO₂FTyr, Lys, Ser, Thr, HisHighModerate (Limited by phenyl ring)
Heteroaryl Sulfonyl Fluorides 6-Methylpyridazine-3-SO₂FTyr, Lys, Ser, Thr, HisHigh ("Goldilocks")High (Heteroatom & Substituent driven)

Experimental Workflows for Heteroaryl Sulfonyl Fluorides

To validate the target engagement of a 6-methylpyridazine-3-sulfonyl fluoride-based probe, researchers must employ robust, self-validating methodologies. The following protocols detail the causality behind each experimental choice to ensure high-confidence data generation[1][4].

Protocol 1: Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling)

This protocol is designed to map the proteome-wide targets of the warhead and validate specific binding pockets.

Step-by-Step Methodology:

  • Probe Incubation (Live Cells): Treat live cells (e.g., HEK293T) with an alkyne-tagged derivative of the 6-methylpyridazine-3-sulfonyl fluoride probe. Causality: Live-cell labeling preserves native protein conformations and microenvironments required for SuFEx activation.

  • Competitive Control: In parallel, pre-treat a separate cell population with a non-tagged competitor compound before adding the alkyne probe. Causality: This self-validating step ensures that the observed labeling is specific to the binding pocket; true targets will show a reduction in signal in the competitive arm.

  • Lysis and Proteome Extraction: Lyse cells using a urea-based denaturing buffer (8M Urea, PBS). Causality: Denaturation halts any further enzymatic or non-specific chemical reactions post-lysis.

  • CuAAC Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach an isotopically labeled biotin-azide tag (light for vehicle, heavy for competitor) to the probe-modified proteins. Causality: The alkyne tag on the probe is kept minimal to avoid steric clashes during live-cell binding; the bulky biotin is only added post-lysis for enrichment.

  • Streptavidin Enrichment & On-Bead Digestion: Pool the light and heavy lysates, enrich on streptavidin agarose beads, wash extensively, and perform on-bead tryptic digestion. Causality: On-bead digestion washes away the vast majority of unmodified proteins, drastically increasing the signal-to-noise ratio for mass spectrometry.

  • LC-MS/MS Analysis: Elute the modified peptides and analyze via liquid chromatography-tandem mass spectrometry. Ratios of Light:Heavy isotopic peaks > 4.0 indicate highly specific target engagement.

Workflow S1 1. Live Cell Incubation (Alkyne-Tagged Probe +/- Competitor) S2 2. Cell Lysis & Proteome Denaturation S1->S2 S3 3. CuAAC Click Chemistry (Isotopic Biotin-Azide Tagging) S2->S3 S4 4. Streptavidin Enrichment & Stringent Washing S3->S4 S5 5. On-Bead Tryptic Digestion (Isolate Modified Peptides) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Light:Heavy Ratios) S5->S6

Figure 2: Step-by-step competitive chemoproteomic workflow for validating heteroaryl sulfonyl fluoride targets.

Protocol 2: High-Throughput Chemistry Direct-to-Biology (HTC-D2B) Screening

Heteroaryl sulfonyl fluorides are highly compatible with HTC-D2B platforms, allowing for rapid Structure-Activity Relationship (SAR) exploration[4].

Step-by-Step Methodology:

  • Nanoliter Dispensing: Dispense the 6-methylpyridazine-3-sulfonyl fluoride core and a library of diverse amine/alcohol building blocks into 384-well plates.

  • In-Situ Coupling: Perform parallel synthesis to generate a library of functionalized heteroaryl sulfonyl fluorides. Causality: The inherent stability of the sulfonyl fluoride group allows it to survive standard coupling chemistries without degradation[9].

  • Direct Biological Assay: Transfer the crude reaction mixtures directly into biochemical assays (e.g., fluorescence polarization or TR-FRET) without intermediate purification. Causality: The high reaction conversion and biocompatibility of the reagents bypass the bottleneck of traditional HPLC purification, accelerating hit-to-lead timelines.

Future Perspectives

The transition from early-stage chemical probes to transformational clinical candidates requires warheads that offer precise control over reactivity and metabolic stability[1]. Heteroaryl sulfonyl fluorides, exemplified by the tunable nature of 6-methylpyridazine-3-sulfonyl fluoride, represent a critical leap forward. By moving beyond the limitations of cysteine-reactive acrylamides and the relatively static nature of aryl sulfonyl fluorides, researchers can now rationally design covalent inhibitors for previously undruggable targets, including protein-protein interactions and allosteric sites rich in tyrosine and lysine[2][8].

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (2023).[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews (2015).[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (2025).[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv (2024).[Link](Note: URL reflects the preprint repository structure for the referenced GSK/Strathclyde study).

  • Synthetic Routes to Arylsulfonyl Fluorides. Molecules / MDPI (2021).[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Methylpyridazine-3-Sulfonyl Fluoride Derivatives: A Paradigm Shift in Covalent Drug Design

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of targeted covalent inhibitors (TCIs) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The integration of targeted covalent inhibitors (TCIs) into modern drug discovery has been historically limited by the off-target toxicity and poor pharmacokinetic (PK) profiles of highly reactive electrophiles, such as Michael acceptors (e.g., acrylamides). The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape[1]. By utilizing the 6-methylpyridazine-3-sulfonyl fluoride motif as a covalent warhead and structural hub, researchers can design derivatives that exhibit "latent electrophilicity."

This whitepaper provides an in-depth analysis of the pharmacokinetic properties of 6-methylpyridazine-3-sulfonyl fluoride derivatives. It explores the structural rationale behind combining the highly polar pyridazine core with the ultrastable S(VI)-F bond, details their unique ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and provides self-validating experimental protocols for rigorous PK characterization.

Structural Rationale: The Synergy of Core and Warhead

The pharmacokinetic superiority of 6-methylpyridazine-3-sulfonyl fluoride derivatives stems from the distinct, synergistic physicochemical properties of its two primary components.

The Pyridazine Scaffold: Optimizing Bioavailability

The pyridazine ring (1,2-diazine) is a "privileged structure" in medicinal chemistry, often deployed as a bioisosteric replacement for phenyl rings to improve drug-likeness[2].

  • LogP Reduction: Despite having a higher dipole moment than pyridine or benzene, the adjacent nitrogen atoms in pyridazine significantly reduce the molecule's lipophilicity (LogP)[3]. This prevents excessive non-specific binding to plasma proteins and lipid bilayers, thereby increasing the free fraction ( fu​ ) of the drug in systemic circulation.

  • Hydrogen Bonding: The dual nitrogen atoms act as robust hydrogen-bond acceptors, enhancing aqueous solubility and facilitating precise, reversible target engagement prior to covalent bond formation[2].

  • Metabolic Shielding: The 6-methyl substitution provides a minor steric shield against rapid oxidative metabolism at the adjacent ring positions, while also serving as a potential handle for controlled cytochrome P450 (CYP) metabolism, preventing the generation of toxic reactive metabolites.

The Sulfonyl Fluoride Warhead: Latent Reactivity

Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides feature a highly stable S(VI)-F bond[1].

  • Resistance to Glutathione (GSH): The hexavalent sulfur is highly oxidized and sterically protected. It does not undergo spontaneous nucleophilic attack by intracellular thiols like GSH[4].

  • Proximity-Enabled Activation: The S-F bond remains inert in plasma until the drug binds to its specific protein target. The target's microenvironment (e.g., a proximal tyrosine, lysine, or histidine residue) provides specific hydrogen-bonding networks that polarize the S-F bond, lowering the activation energy for fluoride displacement and resulting in an irreversible covalent adduct[1].

SuFEx_Mechanism Drug 6-Methylpyridazine-3-SO2F (Latent Electrophile) Complex Non-Covalent Complex (H-Bonding via Pyridazine) Drug->Complex Reversible Binding Target Target Protein (Tyr/Lys/His Residue) Target->Complex Pocket Recognition Activation Microenvironment Activation (Proximity-Enabled) Complex->Activation S-F Bond Polarization Adduct Stable Covalent Adduct (S-O or S-N Linkage) Activation->Adduct Fluoride Displacement

Caption: Mechanistic pathway of proximity-enabled SuFEx covalent binding by sulfonyl fluoride derivatives.

Pharmacokinetic (PK) Profile of Derivatives

The integration of the 6-methylpyridazine-3-sulfonyl fluoride motif fundamentally alters the ADME profile of targeted therapeutics compared to traditional covalent inhibitors.

Absorption and Distribution

Because the pyridazine core lowers the CLogP to an optimal range (typically 1.5<CLogP<3.0 ), these derivatives exhibit excellent oral bioavailability and intestinal permeability[5]. In systemic circulation, the high stability of the S-F bond ensures that the warhead does not covalently bind to serum albumin or other off-target plasma proteins, a common failure point for acrylamide-based drugs[4].

Metabolism and Excretion

The primary metabolic vulnerability of these derivatives lies in the hepatic oxidation of the 6-methyl group to a carboxylic acid, rather than the premature hydrolysis of the sulfonyl fluoride. Because the S(VI) state is resistant to reduction and hydrolysis, the intact warhead is often excreted renally. The enhanced polarity of the pyridazine ring facilitates renal clearance, preventing toxic accumulation in hepatic tissues.

Quantitative PK Comparison

The table below summarizes the theoretical pharmacokinetic advantages of 6-methylpyridazine-3-sulfonyl fluoride derivatives against traditional covalent motifs.

PK ParameterAcrylamide Motif (Standard TCI)Phenyl-Sulfonyl Fluoride6-Methylpyridazine-Sulfonyl Fluoride
Aqueous Solubility ModerateLow (High LogP)High (Low LogP, H-bonding)
Plasma Half-Life ( t1/2​ ) Short (< 2 hours)Moderate (4-6 hours)Extended (> 8 hours)
GSH Reactivity High (Rapid depletion)Very LowNegligible
Off-Target Protein Binding HighModerateLow
Primary Clearance Route Hepatic (Metabolism)Hepatic / BiliaryRenal / Hepatic

Experimental Methodologies for PK Profiling

To validate the pharmacokinetic viability of a novel 6-methylpyridazine-3-sulfonyl fluoride derivative, researchers must employ rigorous, self-validating experimental protocols. The following workflows are standard for assessing warhead stability and systemic exposure.

Protocol 1: In Vitro Plasma and Glutathione (GSH) Stability Assay

Purpose: To confirm the latent reactivity of the S-F bond and rule out premature thiol-mediated degradation[4].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the 6-methylpyridazine-3-sulfonyl fluoride derivative in DMSO to a concentration of 10 mM. Prepare a 50 mM reduced glutathione (GSH) stock in PBS (pH 7.4).

  • Incubation Setup:

    • Plasma Matrix: Spike the compound into pooled human plasma to a final concentration of 5 µM (final DMSO < 1%).

    • GSH Matrix: Spike the compound into the GSH/PBS solution to a final concentration of 5 µM compound and 5 mM GSH (physiological intracellular concentration).

  • Time-Course Sampling: Incubate samples at 37°C with gentle agitation. Withdraw 50 µL aliquots at t=0,15,30,60,120,240, and 1440 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Interpretation: A stable SuFEx probe should exhibit >90% parent compound remaining at t=240 min in both matrices.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To determine the absolute bioavailability and systemic clearance of the derivative in a rodent model.

Step-by-Step Methodology:

  • Animal Dosing: Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the derivative via Intravenous (IV) injection (1 mg/kg in 5% DMSO/95% Saline) and Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).

  • Blood Collection: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at t=0.083,0.25,0.5,1,2,4,8,12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 ×g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Sample Preparation: Extract 50 µL of plasma using 150 µL of acetonitrile (protein precipitation) containing the internal standard. Vortex and centrifuge.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Utilize a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Pharmacokinetic Modeling: Calculate PK parameters (AUC, Cmax​ , t1/2​ , Clearance, Volume of Distribution) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Workflow Dosing In Vivo Dosing (IV/PO Admin) Sampling Plasma Sampling (Time-course) Dosing->Sampling Quenching Protein Precipitation (Acetonitrile + IS) Sampling->Quenching Analysis LC-MS/MS Analysis (MRM Mode) Quenching->Analysis Modeling PK Parameter Calculation (Non-Compartmental) Analysis->Modeling

Caption: Standard experimental workflow for in vivo pharmacokinetic profiling of SuFEx derivatives.

Conclusion

The 6-methylpyridazine-3-sulfonyl fluoride motif represents a highly sophisticated building block in covalent drug discovery. By marrying the pharmacokinetic optimization capabilities of the pyridazine heterocycle (lowered LogP, enhanced solubility) with the latent, proximity-enabled reactivity of the SuFEx sulfonyl fluoride warhead, researchers can overcome the traditional pitfalls of covalent inhibitors. Derivatives built on this scaffold inherently resist premature glutathione depletion and off-target plasma protein binding, paving the way for safer, more efficacious targeted therapies.

References

  • Sulfur fluoride exchange (SuFEx) click chemistry and stability. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors. ACS Publications. Available at:[Link]

  • Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives. Journal of King Saud University - Science. Available at:[Link]

Sources

Foundational

Discovery and Synthesis Pathways of 6-Methylpyridazine-3-sulfonyl fluoride: A Technical Whitepaper

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex molecules, placing a premium on stable, reactive building blocks. 6-Methylpyridazine-3-sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex molecules, placing a premium on stable, reactive building blocks. 6-Methylpyridazine-3-sulfonyl fluoride (CAS: 1936322-04-1) has emerged as a critical electron-deficient heteroaryl reagent in this domain. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the mechanistic rationale behind its stability, its synthesis pathways, and its advanced applications in modern drug discovery and catalytic fluorination.

Physicochemical Profiling & Structural Dynamics

6-Methylpyridazine-3-sulfonyl fluoride is an electron-deficient heteroaromatic compound characterized by the presence of a strongly electron-withdrawing sulfonyl fluoride group attached to a pyridazine ring. The electron deficiency of the pyridazine core significantly influences both the stability of the S-F bond and the compound's reactivity in transition-metal-catalyzed cross-coupling reactions[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 6-methylpyridazine-3-sulfonyl fluoride
CAS Number 1936322-04-1[2]
Molecular Formula C5H5FN2O2S[3]
Molecular Weight 176.17 g/mol [2]
Monoisotopic Mass 176.00557 Da[3]
SMILES CC1=NN=C(C=C1)S(=O)(=O)F[3]
Hazard Classification Corrosive (H314)[2]

The Stability Rationale: Fluorides vs. Chlorides

A fundamental question in heteroaromatic chemistry is why sulfonyl fluorides are preferred over their chloride counterparts. For electron-deficient azines like pyridazine, sulfonyl chlorides are notoriously unstable and often degrade before they can be isolated or utilized[4].

The Degradation Mechanism: The instability of heteroaromatic sulfonyl chlorides is driven by the nucleophilicity of the azine nitrogen. In a concentrated state, the nitrogen of one pyridazine molecule attacks the highly reactive sulfonyl chloride group of another, leading to an intermediate N-sulfonylation. This activated intermediate then undergoes rapid nucleophilic aromatic substitution (SNAr) by the displaced chloride anion, leading to irreversible auto-catalytic degradation and the formation of chloropyridazine derivatives[4].

The Fluoride Advantage: Substituting the chloride for a fluoride fundamentally alters the molecule's stability. The S-F bond is significantly stronger and less susceptible to spontaneous cleavage. Furthermore, the fluoride ion is a poorer nucleophile in these environments, which arrests the SNAr degradation pathway[4]. This structural modification transforms a transient, highly reactive intermediate into a stable, shelf-ready building block suitable for SuFEx click chemistry.

Synthesis Pathways

The synthesis of heteroaryl sulfonyl fluorides typically bypasses direct fluorosulfurylation due to the challenging electronic nature of the pyridazine ring. Instead, the most reliable pathway utilizes heteroaromatic thiols as the starting material[5].

Synthesis Thiol 6-Methylpyridazine-3-thiol (Starting Material) Oxidation Oxidative Chlorination (NaOCl / HCl, -20°C) Thiol->Oxidation in situ Cl2 generation Chloride 6-Methylpyridazine-3-sulfonyl chloride (Unstable Intermediate) Oxidation->Chloride Strict temp control Exchange Halogen Exchange (KHF2, Aqueous) Chloride->Exchange Rapid addition Product 6-Methylpyridazine-3-sulfonyl fluoride (Stable Product) Exchange->Product Cl-F exchange

Synthesis workflow of 6-methylpyridazine-3-sulfonyl fluoride from thiol.

Experimental Protocol: Synthesis via Thiol Oxidation

This protocol relies on the in situ generation of chlorine gas to oxidize the thiol, followed by immediate halogen exchange to trap the unstable chloride intermediate[5].

Step-by-Step Methodology:

  • Preparation of the Oxidant Bath: Cool a mixture of concentrated aqueous HCl and an organic co-solvent (e.g., dichloromethane) to strictly -20 °C. Causality: The sub-zero temperature is non-negotiable; it suppresses the auto-catalytic N-sulfonylation degradation of the pending sulfonyl chloride intermediate.

  • Thiol Addition: Slowly add 6-methylpyridazine-3-thiol to the stirring acidic mixture.

  • Oxidative Chlorination: Dropwise, add aqueous sodium hypochlorite (NaOCl). The reaction will turn yellow/green as in situ Cl₂ is generated, oxidizing the thiol to 6-methylpyridazine-3-sulfonyl chloride.

  • Halogen Exchange (The Trapping Step): Without isolating the chloride, immediately add a saturated aqueous solution of Potassium Bifluoride (KHF₂). Causality: KHF₂ is chosen over KF because the bifluoride ion acts as an acidic buffer, preventing base-catalyzed hydrolysis of the sulfonyl group while providing the necessary fluoride source for the Cl-F exchange[5].

  • Workup & Isolation: Allow the reaction to stir for 1 hour at 0 °C. Extract the aqueous layer with dichloromethane, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the stable 6-methylpyridazine-3-sulfonyl fluoride.

Advanced Applications: SuFEx and Desulfonylative Fluorination

The unique electronic properties of 6-methylpyridazine-3-sulfonyl fluoride make it a dual-threat reagent in modern synthetic chemistry.

Applications SM 6-Methylpyridazine-3-sulfonyl fluoride SuFEx SuFEx Click Chemistry (Nucleophile: R-NH2 / R-OH) SM->SuFEx Base catalyst (e.g., DBU) Desulf Pd-Catalyzed Desulfonylative Fluorination (Pd(0), Phosphine Ligand, 150°C) SM->Desulf Internal F- source Sulfonamide Heteroaryl Sulfonamide/Sulfonate (Stable Linkage) SuFEx->Sulfonamide Fluoro 3-Fluoro-6-methylpyridazine (-SO2 extrusion) Desulf->Fluoro

Applications: SuFEx click chemistry and Pd-catalyzed desulfonylative fluorination.

Pd-Catalyzed Desulfonylative Fluorination

Recently, electron-deficient heteroaryl sulfonyl fluorides have been utilized to synthesize complex aryl fluorides without the need for exogenous, water-sensitive metal fluoride salts (like AgF or CsF)[1]. In this paradigm, the molecule acts as both the electrophile and its own fluoride source.

Experimental Protocol:

  • Catalyst & Ligand Assembly: In a dry reaction vial, combine a Palladium(0) source (e.g., Pd(dba)₂) with a sterically demanding phosphine ligand. Causality: The electron-deficient nature of the pyridazine ring results in a longer, weaker C-S bond (>1.789 Å), which readily undergoes oxidative addition by the electron-rich Pd(0) center[1].

  • Substrate Addition: Add 6-methylpyridazine-3-sulfonyl fluoride and a high-boiling solvent (e.g., 1,4-dioxane).

  • Thermal Extrusion: Seal the vial and heat to 150 °C for 18 hours. Causality: High thermal energy is required to drive the thermodynamically challenging extrusion of SO₂ gas from the Pd-aryl-sulfonyl complex. Once SO₂ is extruded, the internal fluoride rapidly coordinates to the Pd center[1].

  • Reductive Elimination: The intermediate undergoes reductive elimination to yield 3-fluoro-6-methylpyridazine, regenerating the Pd(0) catalyst.

Conclusion

6-Methylpyridazine-3-sulfonyl fluoride represents a triumph of rational reagent design. By understanding the degradation pathways of heteroaromatic sulfonyl chlorides, chemists have leveraged the robust S-F bond to create a stable, highly versatile building block. Whether serving as an anchor in SuFEx click chemistry or acting as an internal fluoride source in advanced Pd-catalyzed desulfonylations, this compound remains a critical tool in the arsenal of modern drug development professionals.

References

  • PubChemLite - 6-methylpyridazine-3-sulfonyl fluoride (C5H5FN2O2S). University of Luxembourg.
  • 1936322-04-1 | 6-Methylpyridazine-3-sulfonyl fluoride. AiFChem.
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing).
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Application of Covalent Inhibitors Utilizing 6-Methylpyridazine-3-sulfonyl Fluoride

Abstract The field of targeted covalent inhibition has been revitalized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction.[1][2][3] This has expanded the scope of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The field of targeted covalent inhibition has been revitalized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction.[1][2][3] This has expanded the scope of covalent drug discovery beyond traditional cysteine-targeting warheads to include residues like tyrosine, lysine, serine, and histidine.[4][5][6][7] Sulfonyl fluorides (SFs) serve as the cornerstone of this approach, offering a unique balance of stability and reactivity.[8] This document provides a detailed protocol for the synthesis of novel covalent inhibitors using 6-methylpyridazine-3-sulfonyl fluoride, a heteroaryl sulfonyl fluoride poised to offer superior drug-like properties such as enhanced solubility and metabolic stability.[9] We further describe a robust methodology for validating target engagement using intact protein mass spectrometry.

Introduction: The Rise of Heteroaryl Sulfonyl Fluorides in Covalent Drug Discovery

Covalent inhibitors offer distinct pharmacological advantages, including enhanced potency and prolonged duration of action, which can lead to lower dosing requirements and a reduced potential for drug resistance.[10] The SuFEx reaction harnesses the power of the S(VI)-F bond, which is remarkably stable in biological milieu yet can be selectively activated to react with nucleophilic amino acid side chains within a protein's binding pocket.[4][6] This reaction provides an efficient and reliable method for connecting molecular fragments, making it ideal for drug discovery applications.[3][5]

While traditional aryl sulfonyl fluorides have proven effective, the focus has shifted towards heteroaromatic scaffolds to improve physicochemical properties. The 6-methylpyridazine-3-sulfonyl fluoride warhead is a prime example of this evolution. The pyridazine core can engage in specific hydrogen bonding interactions within a target's active site, while the methyl group can be used to fine-tune steric interactions and solubility. These next-generation electrophiles are designed to overcome the stability and selectivity limitations of earlier SFs, making them highly suitable for the development of advanced covalent inhibitors.[9]

Mechanism of Action: Covalent Target Modification

The fundamental principle involves the nucleophilic attack of an amino acid residue (e.g., the hydroxyl group of tyrosine or the amine of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide covalent bond, effectively and irreversibly inactivating the target protein.

G Prot Protein-Nu: Complex Protein-Nu-SO2-Scaffold Prot->Complex Nucleophilic Attack Inhibitor Scaffold-SO2F Inhibitor->Complex F_ion F⁻

Caption: Mechanism of covalent bond formation between a protein nucleophile and a sulfonyl fluoride warhead.

Protocol: Synthesis of a Model Covalent Inhibitor

This protocol details a general procedure for coupling 6-methylpyridazine-3-sulfonyl fluoride with a scaffold molecule containing a primary amine. This method is broadly applicable for generating libraries of covalent inhibitors for screening campaigns.

Materials and Reagents
  • 6-Methylpyridazine-3-sulfonyl fluoride (C₅H₅FN₂O₂S)

  • Scaffold Molecule (containing a primary or secondary amine, e.g., 4-phenoxyaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Synthetic Workflow

G Start Dissolve Amine Scaffold in Anhydrous Solvent AddBase Add Base (e.g., TEA) Stir 5 min Start->AddBase AddSF Add 6-Methylpyridazine- 3-sulfonyl fluoride AddBase->AddSF React Stir at RT (2-12 h) AddSF->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Aqueous Workup & Dry Organic Layer Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: Step-by-step workflow for the synthesis of a sulfonamide-linked covalent inhibitor.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine-containing scaffold molecule (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HF that is generated in situ, driving the reaction forward.

  • Sulfonyl Fluoride Addition: In a single portion, add 6-methylpyridazine-3-sulfonyl fluoride (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.

Characterization Summary

The final product should be characterized to confirm its identity and purity.

Analysis Technique Expected Outcome Purpose
¹H & ¹³C NMR Appearance of characteristic peaks for both the scaffold and the pyridazine moiety.Confirms the covalent structure of the final compound.
¹⁹F NMR Disappearance of the sulfonyl fluoride signal.Confirms successful reaction at the S(VI)-F center.
High-Resolution MS Observed mass matches the calculated exact mass of the product.[11]Confirms the elemental composition and identity.
HPLC A single major peak.Determines the purity of the final compound (ideally >95%).

Protocol: Validation of Covalent Target Engagement

This protocol describes the use of intact protein mass spectrometry to confirm the covalent modification of a target protein by the synthesized inhibitor.[12]

Materials and Reagents
  • Purified Target Protein (e.g., Carbonic Anhydrase II, 1-10 µM in a volatile buffer)

  • Synthesized Inhibitor (10 mM stock in DMSO)

  • Assay Buffer: 20 mM Ammonium Acetate, pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 0.1% Formic Acid (for quenching)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Step-by-Step Procedure
  • Sample Preparation: In separate microcentrifuge tubes, prepare two samples:

    • Control: 50 µL of target protein solution + 0.5 µL of DMSO.

    • Test: 50 µL of target protein solution + 0.5 µL of inhibitor stock solution (final inhibitor concentration: 100 µM, a 10-fold molar excess over a 10 µM protein solution).

  • Incubation: Incubate both tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 4 hours). Incubation times may need to be optimized depending on the inhibitor's reactivity.

  • Quenching: Stop the reaction by adding 5 µL of 0.1% formic acid to each tube.

  • LC-MS Analysis: Analyze both the control and test samples via LC-MS. The sample is typically desalted online before being introduced into the mass spectrometer.

  • Data Analysis: Deconvolute the raw mass spectra to determine the average molecular weight of the protein in each sample. A mass increase in the test sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

Calculation: Expected Mass = Mass of Protein (Control) + Molecular Weight of Inhibitor

Safety and Handling

Sulfonyl fluorides and their precursors can be hazardous. Always adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[13]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Handling: Avoid contact with skin and eyes.[16] In case of contact, flush the affected area immediately with copious amounts of water.

  • Storage: Store sulfonyl fluoride reagents in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong acids or bases.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS. [Link]

  • SuFEx Handle Fragment Library. Otava Chemicals. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PubMed. [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride. Cole-Parmer. [Link]

  • Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]

  • Development of covalent inhibitors for bacterial histidine kinases. RSC Publishing. [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC. [Link]

  • 6-methylpyridazine-3-sulfonyl fluoride (C5H5FN2O2S). PubChemLite. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2026). ChemRxiv. [Link]

  • Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides. (2023). PubMed. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect. [Link]

  • Structure and Characterization of a Covalent Inhibitor of Src Kinase. (2020). Frontiers. [Link]

Sources

Application

Optimized SuFEx reaction conditions for 6-Methylpyridazine-3-sulfonyl fluoride

Application Note: Expedited SuFEx Click Chemistry Protocols for 6-Methylpyridazine-3-sulfonyl Fluoride Scientific Context & Strategic Utility The integration of the 6-methylpyridazine core into drug discovery pipelines i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Expedited SuFEx Click Chemistry Protocols for 6-Methylpyridazine-3-sulfonyl Fluoride

Scientific Context & Strategic Utility

The integration of the 6-methylpyridazine core into drug discovery pipelines is highly valued due to its role as a robust bioisostere for phenyl and heteroaryl rings, offering improved aqueous solubility and distinct hydrogen-bonding profiles. When functionalized as a sulfonyl fluoride (6-methylpyridazine-3-sulfonyl fluoride), this scaffold becomes a powerful hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and degradation, the S(VI)-F bond is exceptionally resilient to oxidation, reduction, and aqueous environments[1]. This application note details the optimized, divergent methodologies required to successfully couple 6-methylpyridazine-3-sulfonyl fluoride with both amines and phenols, transforming it into stable heteroaryl sulfonamides and sulfonates.

Mechanistic Insights & Causality (E-E-A-T)

Achieving near-quantitative yields with 6-methylpyridazine-3-sulfonyl fluoride requires understanding the kinetic barriers of the S(VI)-F bond. The pyridazine ring is highly electron-deficient, which lowers the lowest unoccupied molecular orbital (LUMO) of the sulfur center, priming it for nucleophilic attack[2]. However, the S-F bond lacks low-lying empty d-orbitals, preventing spontaneous background hydrolysis[1]. To unleash its electrophilicity, we must utilize specific causal triggers based on the nucleophile:

  • Aqueous Promotion (Amine Nucleophiles): Traditional organic chemists often avoid water when handling electrophiles. However, SuFEx coupling with amines is dramatically accelerated in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS)[3]. The water molecules act as a critical proton shuttle, stabilizing the highly polar transition state and facilitating the departure of the fluoride ion. This eliminates the need for harsh organic bases, preventing side reactions with the electron-deficient pyridazine ring[3].

  • Base Catalysis (Phenol Nucleophiles): Phenols possess lower inherent nucleophilicity than amines. To drive the S-O bond formation, a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG is required[4]. The base deprotonates the phenol to generate a highly reactive phenoxide while simultaneously coordinating with the extruded fluoride, shifting the reaction equilibrium entirely toward the sulfonate product[4].

Reaction Workflow Visualization

SuFEx_Workflow Substrate 6-Methylpyridazine-3- sulfonyl fluoride Cond1 PBS/DMSO (1:1) 37°C Substrate->Cond1 Cond2 DBU (20 mol%) MeCN, 25°C Substrate->Cond2 Amine Amine Nucleophile Amine->Cond1 Phenol Phenol Nucleophile Phenol->Cond2 Product1 Heteroaryl Sulfonamide Cond1->Product1 Aqueous Promoted Product2 Heteroaryl Sulfonate Cond2->Product2 Base Catalyzed

Fig 1: Divergent SuFEx workflow for 6-Methylpyridazine-3-sulfonyl fluoride.

Quantitative Optimization Data

The following data demonstrates the necessity of the optimized conditions. Reactions were performed at a 0.1 mmol scale.

Table 1: Optimization of Amine SuFEx Coupling (Model: Morpholine)

Solvent System Additive / Base Temp (°C) Time (h) Conversion (%)
MeCN (Dry) DIPEA (3.0 eq) 25 12 32%
DMSO (Dry) DIPEA (3.0 eq) 37 12 41%
PBS:MeCN (1:1) None 37 12 95%

| PBS:DMSO (1:1) | None | 37 | 12 | >99% |

Insight: The addition of PBS buffer is essential for full conversion, whereas sole organic solvents yield poor results even with excess base[3].

Table 2: Optimization of Phenol SuFEx Coupling (Model: 4-Methoxyphenol)

Solvent Catalyst (mol%) Temp (°C) Time (h) Conversion (%)
MeCN None 25 24 <5%
MeCN TEA (20 mol%) 25 24 15%
MeCN BTMG (5 mol%) 25 4 >95%

| MeCN | DBU (20 mol%) | 25 | 4 | >99% |

Insight: The reaction requires a strong amidine or guanidine base to proceed efficiently; standard tertiary amines like TEA are insufficient[4].

Step-by-Step Experimental Methodologies

Protocol A: Aqueous-Promoted Synthesis of Heteroaryl Sulfonamides

This protocol is highly compatible with high-throughput screening and late-stage functionalization in 96-well plates[5].

  • Reagent Preparation: Prepare a 0.2 M stock solution of 6-methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO. Prepare a 0.24 M stock solution of the target primary or secondary amine in DMSO.

  • Reaction Setup: To a reaction vial or well-plate, add 500 µL of the sulfonyl fluoride stock (0.1 mmol, 1.0 eq) and 500 µL of the amine stock (0.12 mmol, 1.2 eq).

  • Aqueous Activation: Immediately add 1.0 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) to the mixture. The final solvent ratio should be 1:1 DMSO:PBS.

  • Incubation: Seal the vessel and incubate at 37 °C with orbital shaking for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (5 mL) and wash with brine (3 x 5 mL) to remove DMSO and buffer salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: DBU-Catalyzed Synthesis of Heteroaryl Sulfonates
  • Reagent Preparation: In a dry, inert-gas-purged vial, dissolve 6-methylpyridazine-3-sulfonyl fluoride (0.1 mmol, 1.0 eq) and the target phenol (0.11 mmol, 1.1 eq) in 1.0 mL of anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add DBU (0.02 mmol, 20 mol%) directly to the stirring solution. Note: A slight exotherm may occur.

  • Incubation: Stir the reaction at 25 °C (room temperature) for 4 hours.

  • Workup: Quench the reaction by adding 1.0 mL of saturated aqueous NH₄Cl. Extract the product with dichloromethane (3 x 3 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

The Self-Validating QC System

To ensure these protocols are self-validating, researchers must utilize ¹⁹F NMR spectroscopy as the primary Quality Control checkpoint.

  • Starting Material Signature: 6-Methylpyridazine-3-sulfonyl fluoride exhibits a distinct, sharp singlet typically located between +50.0 ppm and +65.0 ppm (relative to CFCl₃).

  • Validation of Completion: The absolute disappearance of this downfield S-F peak, coupled with the emergence of a free fluoride ion peak (a broad singlet around -119.0 ppm to -125.0 ppm, depending on the solvent), provides a definitive, binary confirmation of reaction completion. This circumvents the ambiguity of LC-MS, which can suffer from ionization suppression with electron-deficient pyridazines.

References

  • Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society (2018). Available at:[Link]

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC, 2025). Available at:[Link]

Sources

Method

Application Note: Utilizing 6-Methylpyridazine-3-sulfonyl Fluoride for Late-Stage Functionalization via SuFEx Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction: The Evolution of SuFEx in Drug Discovery Sulfur(VI) Flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The Evolution of SuFEx in Drug Discovery

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, characterized by its remarkable thermodynamic stability and kinetic selectivity [1]. While traditional sulfonyl chlorides are highly reactive and prone to hydrolysis, sulfonyl fluorides exhibit a unique "goldilocks" reactivity profile: they are entirely stable to water, oxygen, and a wide array of nucleophiles under neutral conditions, yet they react rapidly and quantitatively when activated by specific catalysts or under basic conditions.

In recent years, the application of heteroaryl sulfonyl fluorides, such as 6-methylpyridazine-3-sulfonyl fluoride , has gained significant traction for late-stage functionalization (LSF) in medicinal chemistry. This reagent serves as an exceptional electrophilic hub for coupling with carbon pronucleophiles, phenols, and amines, allowing for the rapid generation of diverse chemical libraries and the derivatization of complex Active Pharmaceutical Ingredients (APIs) [2].

Causality in Reagent Selection

Why choose 6-methylpyridazine-3-sulfonyl fluoride over simpler alkyl or aryl variants?

  • Electronic Tuning: The electron-deficient nature of the pyridazine ring enhances the electrophilicity of the sulfur(VI) center once activated, facilitating faster reaction rates with sterically hindered or electronically deactivated nucleophiles.

  • Aqueous Stability: The reagent is practically inert to hydrolysis during aqueous workup, a critical feature for parallel medicinal chemistry (PMC) workflows.

  • Hydrogen Bonding Potential: The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the final drug scaffold, potentially improving target binding affinity and physicochemical properties (e.g., aqueous solubility).

Mechanistic Workflow & Signaling

The SuFEx reaction of 6-methylpyridazine-3-sulfonyl fluoride typically requires a base or a specialized catalyst (such as DBU or BEMP) to activate the nucleophile (e.g., a phenol or amine) or the S(VI)-F bond. The reaction proceeds via a concerted substitution mechanism, avoiding the generation of highly reactive, off-target intermediates.

G A Complex API / Scaffold (Phenol or Amine) D SuFEx Click Reaction (Room Temp, High Tolerance) A->D B 6-Methylpyridazine-3-sulfonyl fluoride (SuFEx Reagent) B->D C Catalyst / Base (e.g., DBU, BEMP, or LiHMDS) C->D E Functionalized Product (Heteroaryl Sulfonate / Sulfonamide) D->E

Figure 1: Workflow for late-stage SuFEx functionalization using 6-methylpyridazine-3-sulfonyl fluoride.

Experimental Protocol: Late-Stage Functionalization of Phenolic APIs

This protocol outlines the self-validating system for the late-stage functionalization of a complex phenol-containing API (e.g., a Fulvestrant derivative) to generate its corresponding heteroaryl sulfonate [3].

Materials Required
  • API/Substrate: Phenol-containing drug scaffold (1.0 equiv, 0.5 mmol)

  • SuFEx Reagent: 6-Methylpyridazine-3-sulfonyl fluoride (1.2 equiv, 0.6 mmol)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.1 mmol) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the phenol-containing API (0.5 mmol) in 5.0 mL of anhydrous MeCN. Rationale: MeCN provides optimal solubility for both the polar heteroaryl reagent and the catalyst, while minimizing solvolysis.

  • Addition of the SuFEx Reagent:

    • Add 6-methylpyridazine-3-sulfonyl fluoride (0.6 mmol) to the stirring solution in one portion. The mixture should remain clear. Note: No reaction will occur at this stage due to the high kinetic stability of the S(VI)-F bond.

  • Catalytic Activation:

    • Add DBU (0.1 mmol) dropwise at room temperature (20–25 °C).

    • Causality: DBU acts as a potent, non-nucleophilic base that deprotonates the phenol. The resulting phenoxide rapidly attacks the S(VI) center. The fluoride leaving group forms a strong hydrogen bond with the protonated DBU, driving the reaction forward thermodynamically.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress via LC-MS or TLC. Complete conversion is typically observed within 2 to 4 hours.

  • Quenching and Workup:

    • Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure heteroaryl sulfonate product.

Data Presentation: Condition Optimization

To establish the trustworthiness of the protocol, the following table summarizes the causal relationship between base/catalyst selection and reaction yield across different solvent systems.

Catalyst / Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
TEA (2.0)DCM2524< 10N/A
K₂CO₃ (2.0)DMF60124538
DBU (0.2)MeCN253> 9992
BEMP (0.1)MeCN251> 9995
LiHMDS (1.5)**THF252> 9588

*Conversion determined by LC-MS analysis of the crude reaction mixture. **LiHMDS is typically reserved for carbon pronucleophiles (e.g., amides, esters) rather than phenols [2].

Conclusion

6-Methylpyridazine-3-sulfonyl fluoride is a highly robust and versatile SuFEx reagent for late-stage functionalization. By leveraging its unique balance of kinetic stability and electrophilic reactivity upon catalytic activation, researchers can efficiently derivatize complex APIs without the need for harsh conditions or protecting group manipulations. This methodology directly supports the rapid generation of structure-activity relationship (SAR) libraries in modern drug discovery.

References

  • Title: Sulfur fluoride exchange with carbon pronucleophiles Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (JACS) URL: [Link]

Application

Application Note: Advanced In Vitro Protein Labeling via SuFEx Chemistry Using 6-Methylpyridazine-3-sulfonyl Fluoride

Executive Summary & Mechanistic Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unprecedented precision for covalent protein modification. Unlike t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering unprecedented precision for covalent protein modification. Unlike traditional cysteine-reactive electrophiles (e.g., acrylamides or haloacetamides), aryl sulfonyl fluorides are "activation-free" yet highly stable in aqueous environments. They remain inert until a proximity-driven binding event drastically increases their effective molarity, triggering a nucleophilic attack by specific amino acid side chains 1.

6-Methylpyridazine-3-sulfonyl fluoride (Molecular Formula: C₅H₅FN₂O₂S, Monoisotopic Mass: 176.0056 Da 2) is a uniquely privileged warhead for protein labeling. The pyridazine ring acts as a potent hydrogen-bond acceptor, facilitating non-covalent pre-organization within protein pockets (such as kinase hinge regions or protein-protein interaction interfaces). Once anchored, the sulfonyl fluoride selectively reacts with Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), or Threonine (Thr) residues that are structurally aligned with the probe 3.

Causality in Experimental Design: The "Why" Behind the Workflow

As an Application Scientist, designing a SuFEx labeling experiment requires moving beyond standard protocols to understand the thermodynamic and kinetic drivers of the reaction.

  • Buffer and pH Selection (pH 7.5–8.0): SuFEx labeling is highly context-dependent. While Tyrosine typically has a pKa of ~10, the microenvironment of a protein binding site (often featuring proximal basic residues like Arginine or Lysine) can depress this pKa, stabilizing the phenolate anion and enhancing its nucleophilicity 4. A mildly basic pH (7.5–8.0) ensures optimal target nucleophilicity without risking the base-catalyzed hydrolysis of the sulfonyl fluoride warhead.

  • Temperature Control (25°C vs. 37°C): Reactions should be conducted at room temperature (25°C) to preserve the native tertiary structure of the target protein. Elevated temperatures can induce transient unfolding, exposing buried nucleophiles and leading to stochastic, off-target labeling.

  • Stoichiometry and Effective Molarity: Because 6-methylpyridazine-3-sulfonyl fluoride is a small fragment probe, it relies on high initial concentrations (10x to 50x molar excess) to drive the formation of the non-covalent encounter complex. Once bound, the local concentration of the warhead effectively reaches the molar range, overcoming the low intrinsic reactivity of the sulfonyl fluoride 5.

Quantitative Reactivity Profiling

Understanding which residues are most likely to be labeled is critical for downstream LC-MS/MS analysis. The table below summarizes the context-dependent reactivity of aryl sulfonyl fluorides based on recent fragment screening literature 5.

Table 1: Context-Dependent Reactivity Profile of SuFEx Probes at pH 7.5

Target Amino AcidRelative NucleophilicityTypical Labeling YieldMicroenvironmental Causality for Activation
Tyrosine (Tyr) ModerateHigh (60–80%)Requires proximal basic residues (Lys/His) to facilitate deprotonation of the phenol group.
Lysine (Lys) HighModerate (10–40%)Favored in hydrophobic pockets that depress the amine pKa, increasing the unprotonated fraction.
Histidine (His) ModerateLow–ModerateRequires a hydrogen-bond network to stabilize the resulting imidazolium intermediate.
Serine / Threonine LowLowStrict proximity-driven alignment; typically restricted to catalytic triads or hyper-reactive sites.

Experimental Workflow Visualization

SuFEx_Workflow Target Target Protein (Native Fold, pH 7.5-8.0) Complex Proximity-Driven Encounter Complex (H-bonding via Pyridazine) Target->Complex Incubation Probe 6-Methylpyridazine-3-sulfonyl fluoride (Warhead) Probe->Complex Incubation Reaction SuFEx Click Reaction (Fluoride Displacement) Complex->Reaction Nucleophilic Attack Adduct Covalent Protein Adduct (+156.00 Da Mass Shift) Reaction->Adduct Irreversible Binding Validation LC-MS/MS Peptide Mapping (Site Identification) Adduct->Validation Trypsin Digest

Workflow of proximity-driven SuFEx protein labeling using 6-Methylpyridazine-3-sulfonyl fluoride.

Self-Validating Protocol: In Vitro Protein Labeling

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a competitive inhibition control to definitively prove that labeling is site-specific and proximity-driven, rather than a result of stochastic collisions.

Phase 1: Reagent Preparation
  • Probe Stock Solution: Dissolve 6-Methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM. Expert Insight: Sulfonyl fluorides are stable in water, but stock solutions must be kept in anhydrous DMSO at -20°C to prevent slow solvolysis over months.

  • Protein Preparation: Dialyze the target protein into a compatible labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8). Avoid buffers containing primary amines (e.g., Tris) or high concentrations of nucleophilic reducing agents (e.g., DTT), which can compete for the warhead.

Phase 2: Covalent Conjugation & Self-Validation
  • Experimental Reaction: Dilute the target protein to a final concentration of 2 µM in the labeling buffer. Add the probe stock to achieve a final concentration of 50 µM (25x molar excess). Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent protein denaturation.

  • Control Reaction (Self-Validation): In a parallel tube, pre-incubate 2 µM of the target protein with 100 µM of a known, high-affinity reversible binder for 30 minutes prior to adding the SuFEx probe. Causality: If the SuFEx labeling is truly proximity-driven at the active site, the reversible binder will sterically block the encounter complex, abolishing the labeling.

  • Incubation: Incubate both reactions at 25°C for 2 to 4 hours with gentle agitation.

Phase 3: Quenching and Desalting
  • Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Desalting: Remove unreacted probe and quenched byproducts using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water or a volatile buffer (e.g., 50 mM Ammonium Bicarbonate).

Phase 4: Analytical Validation via LC-MS/MS
  • Intact Mass Analysis: Analyze the desalted protein via Intact ESI-TOF MS.

    • Expected Result: The experimental sample should exhibit a distinct mass shift of +156.00 Da (Mass of probe [176.01 Da] minus Fluorine [19.00 Da] plus the loss of a proton [1.01 Da] during nucleophilic attack). The control sample should show the unmodified wild-type mass.

  • Peptide Mapping: Digest the labeled protein with Trypsin/Lys-C overnight at 37°C. Analyze the peptides via nanoLC-MS/MS. Use proteomics search engines (e.g., MaxQuant or Proteome Discoverer) specifying a variable modification of +156.00 Da on Tyr, Lys, His, Ser, and Thr to pinpoint the exact site of conjugation 6.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). Available at:[Link]

  • PubChemLite: 6-methylpyridazine-3-sulfonyl fluoride (C5H5FN2O2S). University of Luxembourg. Available at:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at:[Link]

  • Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. National Institutes of Health (NIH). Available at:[Link]

Sources

Method

Conjugation of 6-Methylpyridazine-3-sulfonyl fluoride to peptide sequences

Application Note: Chemoselective Conjugation of 6-Methylpyridazine-3-sulfonyl Fluoride to Peptide Sequences Abstract & Scientific Rationale The late-stage functionalization of complex peptide sequences requires bioconjug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Conjugation of 6-Methylpyridazine-3-sulfonyl Fluoride to Peptide Sequences

Abstract & Scientific Rationale

The late-stage functionalization of complex peptide sequences requires bioconjugation reagents that balance extreme hydrolytic stability with rapid, tunable reactivity. This application note delineates the mechanistic principles and self-validating methodologies for conjugating 6-Methylpyridazine-3-sulfonyl fluoride (CAS: 1936322-04-1) to peptides via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Unlike traditional N-hydroxysuccinimide (NHS) esters or maleimides, which suffer from rapid aqueous degradation, heteroaromatic sulfonyl fluorides offer a paradigm shift. The 1[1]. By leveraging the electron-withdrawing nature of the pyridazine core, this specific reagent lowers the activation energy required for nucleophilic attack, enabling highly efficient, chemoselective modifications of tyrosine, lysine, and histidine residues under mild aqueous conditions.

Mechanistic Causality: The SuFEx Paradigm

The success of a bioconjugation reaction is dictated by the precise control of electronic environments. The use of 6-Methylpyridazine-3-sulfonyl fluoride is driven by the following mechanistic causalities:

  • Heteroaromatic Activation : The 6-methylpyridazine ring is not a passive payload; it actively tunes the reactivity of the sulfonyl fluoride. The electron-deficient diazine system increases the electrophilicity of the sulfur(VI) center compared to standard benzenesulfonyl fluorides. This accelerates the nucleophilic attack without compromising the2[2].

  • Context-Dependent Reactivity : Sulfonyl fluorides are virtually inert to water at neutral pH. They3[3] by their local chemical environment or an external base.

  • Base-Driven Chemoselectivity : To achieve tyrosine-selective conjugation, a strong, non-nucleophilic base such as Tetramethylguanidine (TMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized. TMG selectively deprotonates the phenolic hydroxyl group of tyrosine (pKa ~10), generating a potent phenoxide nucleophile that drives the 4[5] without triggering background hydrolysis of the S-F bond.

SuFEx_Workflow P Peptide Sequence (Tyr / Lys Target) B Base Activation (TMG / DBU) P->B Deprotonation R 6-Methylpyridazine-3- sulfonyl fluoride TS S(VI)-F Hub Nucleophilic Attack R->TS Electrophile B->TS Activated Nucleophile C Conjugated Peptide (Stable Adduct) TS->C Fluoride Elimination

Workflow of SuFEx-mediated bioconjugation of 6-Methylpyridazine-3-sulfonyl fluoride to peptides.

Quantitative Chemoselectivity Profile

The chemoselectivity of 6-Methylpyridazine-3-sulfonyl fluoride is highly dependent on the target residue and the catalytic environment. The table below summarizes the expected reactivity profiles to inform rational protocol design.

Target ResidueFunctional GroupRecommended Catalyst/BaseAdduct FormedStability of AdductChemoselectivity Notes
Tyrosine Phenol (-OH)TMG or DBUSulfonateExcellentHighly selective in aqueous buffer at pH 8.5–9.0.
Lysine Primary Amine (-NH2)6[6]SulfonamideExcellentRequires elevated pH or specific organocatalysis to overcome ambient protonation.
Histidine ImidazoleBase-free / Mild BaseSulfonyl ImidazoleModerate to HighContext-dependent reactivity; typically requires proximal binding within a folded structure.
Cysteine Thiol (-SH)None requiredThiosulfonatePoor (Reversible)1[1].

Self-Validating Experimental Protocol: Tyrosine-Selective Conjugation

This protocol is designed as a self-validating system. It incorporates intrinsic baseline checks and stoichiometric controls to ensure that the conjugation is occurring via the intended SuFEx mechanism rather than non-specific hydrophobic aggregation.

Step 1: Reagent Preparation
  • Action : Dissolve 6-Methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO to create a 100 mM stock solution.

  • Causality : While sulfonyl fluorides are highly resistant to aqueous hydrolysis, storing them in anhydrous polar aprotic solvents prevents premature degradation over long-term storage and ensures immediate, complete dissolution before introduction to the aqueous peptide system.

Step 2: Peptide Solubilization & Baseline LC-MS (Validation Check 1)
  • Action : Dissolve the target peptide in 50 mM Tris-HCl buffer (pH 8.5) at a concentration of 1 mM.

  • Action : Run a 5 µL aliquot on LC-MS.

  • Causality : Establishing the exact mass and retention time of the unmodified peptide serves as the absolute baseline. Without this, distinguishing between true covalent conjugation and co-eluting impurities is impossible.

Step 3: Base Activation
  • Action : Add Tetramethylguanidine (TMG) to the peptide solution to a final concentration of 10 mM (10 equivalents relative to the peptide).

  • Causality : TMG (pKa ~13.6) acts as a strong, non-nucleophilic base. It quantitatively deprotonates the tyrosine phenol without acting as a competing nucleophile against the S(VI) center, a common failure point when using primary or secondary amine buffers.

Step 4: SuFEx Reaction Initiation
  • Action : Add 5 equivalents of the 6-Methylpyridazine-3-sulfonyl fluoride DMSO stock to the peptide solution. Vortex immediately for 15 seconds. Incubate at room temperature (22°C) for 2 hours.

  • Causality : The localized high concentration of the phenoxide nucleophile drives the rapid expulsion of the fluoride ion. The 5-fold excess ensures pseudo-first-order kinetics, driving the reaction to completion.

Step 5: Reaction Monitoring & Quenching (Validation Check 2)
  • Action : At 2 hours, analyze an aliquot via LC-MS.

  • Validation : Look for a precise mass shift of +156.00 Da (Mass of the 6-methylpyridazine-3-sulfonyl group minus the displaced fluoride and proton).

  • Action : Quench the reaction by adding 1% Trifluoroacetic acid (TFA) until the pH drops below 4.0.

  • Causality : Lowering the pH protonates any remaining unreacted phenoxide, instantly halting the SuFEx reaction and stabilizing the peptide for downstream purification.

Step 6: Purification
  • Action : Purify the conjugated peptide via Preparative RP-HPLC using a standard Water/Acetonitrile gradient supplemented with 0.1% TFA. Lyophilize the collected fractions.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis URL
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL
  • Sulfur fluoride exchange Source: PMC - NIH URL

Sources

Application

Application Note: Mass Spectrometry Analysis of 6-Methylpyridazine-3-Sulfonyl Fluoride Protein Adducts

Target Audience: Researchers, chemoproteomics scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Introduction to Heteroaryl SuFEx Chemoproteomics Sulfur(VI) Flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemoproteomics scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Introduction to Heteroaryl SuFEx Chemoproteomics

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent chemical probes and crosslinkers. Sulfonyl fluorides (SFs) act as privileged electrophiles that remain largely inert in aqueous environments but undergo rapid, proximity-driven reactions with nucleophilic protein residues (Lys, Tyr, Ser, Thr, His) [1].

While simple aryl sulfonyl fluorides (e.g., phenylsulfonyl fluoride) are common, the introduction of heteroaryl scaffolds, such as 6-methylpyridazine-3-sulfonyl fluoride , provides unique electronic tuning. The electron-deficient pyridazine ring enhances the electrophilicity of the sulfur center, allowing for efficient labeling of target proteins even at lower localized concentrations. However, this altered reactivity profile necessitates specialized mass spectrometry (MS) workflows to accurately identify, localize, and quantify these adducts, as the modified residues can exhibit distinct fragmentation behaviors and unexpected labilities [2].

This application note provides a comprehensive, self-validating protocol for the in vitro labeling, bottom-up LC-MS/MS acquisition, and bioinformatic analysis of 6-methylpyridazine-3-sulfonyl fluoride protein adducts.

Experimental Design & Causality

To ensure scientific integrity and high-confidence adduct identification, the experimental design must account for the specific chemical properties of the SuFEx reaction and the mass spectrometer's fragmentation mechanics.

  • Buffer Selection: Amine-free buffers (e.g., HEPES, PBS) are strictly required during the labeling phase. Primary amines in buffers like Tris will act as competing nucleophiles, quenching the sulfonyl fluoride probe.

  • pH Optimization: The SuFEx reaction is highly pH-dependent. A pH of 7.5–8.0 is optimal for 6-methylpyridazine-3-sulfonyl fluoride, as it ensures a sufficient fraction of lysine ϵ -amino groups and tyrosine hydroxyls are deprotonated (nucleophilic) without accelerating the aqueous hydrolysis of the probe[3].

  • Stepped Collision Energy (CE): Sulfonyl adducts, particularly on serine and threonine, can undergo neutral loss or β -elimination during Higher-energy Collisional Dissociation (HCD). Employing a stepped CE (e.g., 25, 30, 35 NCE) ensures that at least one fragmentation event preserves the intact adduct for accurate site localization while still generating sufficient backbone b

    • and y -ions for peptide sequencing.
Chemoproteomic Workflow Visualization

Workflow A 1. Protein Labeling (HEPES pH 8.0) B 2. SuFEx Reaction (6-Me-Pyridazine-3-SO2F) A->B C 3. Quench & Digest (Tris + Trypsin) B->C D 4. LC-MS/MS (Stepped HCD) C->D E 5. Data Analysis (+155.9993 Da Shift) D->E

Fig 1. Chemoproteomic workflow for analyzing 6-methylpyridazine-3-sulfonyl fluoride adducts via LC-MS/MS.

Quantitative Data & Adduct Mass Calculations

The exact mass shift is the most critical parameter for database searching. The reaction between 6-methylpyridazine-3-sulfonyl fluoride (Chemical Formula: C5​H5​FN2​O2​S , Exact Mass: 176.0056 Da) and a protein nucleophile results in the loss of hydrogen fluoride (HF, Exact Mass: 20.0062 Da).

Net Adduct Mass Shift = 176.0056 - 20.0062 = +155.9993 Da

Table 1: Target Residue Characteristics and MS Parameters
Target ResidueIntrinsic pKaOptimal pH for SuFExAdduct Mass Shift (Da)Potential MS Artifacts & Notes
Lysine (Lys) ~10.57.5 - 8.5+155.9993Highly stable; ideal for quantification.
Tyrosine (Tyr) ~10.08.0 - 9.0+155.9993Stable; often proximity-driven [4].
Serine (Ser) ~13.07.0 - 8.0 (Proximity)+155.9993Prone to β -elimination (-18.0106 Da) [3].
Histidine (His) ~6.06.5 - 7.5+155.9993Labile under acidic LC gradients (0.1% FA).

Reaction Mechanism

Understanding the proximity-driven transition state is essential for interpreting off-target labeling. The heteroaryl ring of the probe engages in non-covalent interactions (e.g., π−π stacking or hydrogen bonding) with the protein surface, drastically increasing the local concentration of the sulfonyl fluoride near a nucleophile.

Mechanism N1 Target Protein (Nucleophile: Lys/Tyr/Ser) N3 SuFEx Transition State (Proximity-Driven Activation) N1->N3 N2 6-Methylpyridazine-3- sulfonyl fluoride N2->N3 N4 Covalent Protein Adduct (+155.9993 Da) N3->N4 N5 HF Byproduct (Leaving Group) N3->N5

Fig 2. Proximity-driven SuFEx reaction mechanism forming stable covalent protein adducts.

Detailed Experimental Protocol

Reagents and Materials
  • Target Protein: Purified recombinant protein (1–10 µM) or cell lysate (1–2 mg/mL).

  • Probe: 6-Methylpyridazine-3-sulfonyl fluoride (10 mM stock in anhydrous DMSO).

  • Buffers: 50 mM HEPES (pH 8.0); 1M Tris-HCl (pH 8.0) for quenching.

  • Digestion: MS-grade Trypsin/Lys-C mix; Dithiothreitol (DTT); Iodoacetamide (IAA); 8M Urea.

Step-by-Step Methodology

Step 1: Protein Labeling

  • Prepare the protein sample in 50 mM HEPES, pH 8.0. Causality: Ensure the total DMSO concentration does not exceed 2% (v/v) to prevent protein precipitation or denaturation prior to labeling.

  • Add the 6-methylpyridazine-3-sulfonyl fluoride probe to a final concentration of 50–100 µM (typically a 10x to 50x molar excess over the target protein).

  • Incubate the reaction at room temperature (22°C) for 2 to 4 hours with gentle agitation.

  • Self-Validation Control: Always run a parallel vehicle control (DMSO only) to differentiate true adducts from biological modifications or MS artifacts.

Step 2: Quenching and Denaturation

  • Quench the unreacted probe by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. Causality: The primary amine of Tris acts as a sacrificial nucleophile, reacting with residual probe and preventing post-lysis labeling artifacts.

  • Add solid Urea to achieve a final concentration of 8M to denature the protein.

Step 3: Reduction, Alkylation, and Digestion

  • Reduce disulfide bonds by adding DTT to 10 mM. Incubate at 37°C for 45 minutes.

  • Alkylate free cysteines by adding IAA to 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the Urea concentration to < 2M. Causality: Trypsin loses proteolytic activity at urea concentrations > 2M.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Digest overnight at 37°C.

  • Quench digestion by adding Formic Acid (FA) to a final concentration of 1% (v/v). Desalt peptides using C18 StageTips.

Step 4: LC-MS/MS Acquisition

  • Inject the desalted peptides onto a nano-LC system coupled to a high-resolution Orbitrap mass spectrometer.

  • Gradient: Use a 60–90 minute gradient from 2% to 35% Acetonitrile in 0.1% FA.

  • MS1 Settings: Resolution 120,000; AGC target 3e6; Mass range 350–1500 m/z.

  • MS2 Settings (Data-Dependent): Select top 15 precursors. Resolution 30,000; AGC target 1e5.

  • Fragmentation: Use Stepped HCD with Normalized Collision Energies (NCE) of 25, 30, and 35. Causality: This broadens the fragmentation energy distribution, ensuring the labile heteroaryl-sulfonyl bond is preserved in some fragments while still yielding robust peptide sequencing ions.

Step 5: Bioinformatic Data Analysis

  • Search the raw MS data against the appropriate target protein database using search engines like MaxQuant, Proteome Discoverer, or MSFragger.

  • Variable Modifications:

    • Oxidation (M) (+15.9949 Da)

    • Carbamidomethyl (C) (+57.0215 Da) - Fixed

    • 6-Me-Pyridazine-SO2 (K, Y, S, T, H) (+155.9993 Da)

  • Unconstrained Search: As recommended by recent literature [2], perform an unconstrained (open) search to identify unexpected adducts. Look for a mass shift of -18.0106 Da on Ser/Thr residues, which serves as a diagnostic marker for probe labeling followed by β -elimination (forming dehydroalanine/dehydrobutyrine) during sample prep or ionization [3].

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (2017). URL:[Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology (2018). URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry (RSC Publishing) (2023). URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (2018). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Use of 6-Methylpyridazine-3-sulfonyl fluoride

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-sulfonyl fluoride. This guide provides in-depth technical support, troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-sulfonyl fluoride. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the successful application of this valuable compound in your experiments. Our focus is to empower you with the knowledge to prevent its hydrolysis in aqueous buffers, a critical factor for reproducible and meaningful results.

Introduction: The Power and Pitfall of a Reactive Probe

6-Methylpyridazine-3-sulfonyl fluoride is a potent tool in chemical biology and drug discovery, prized for its ability to act as a covalent inhibitor. The electrophilic sulfonyl fluoride "warhead" can form stable, covalent bonds with nucleophilic residues on target proteins, such as lysine, tyrosine, and serine.[1][2][3][4] This targeted covalent modification offers a powerful method for probing protein function and developing novel therapeutics.

However, the very reactivity that makes this compound so useful also renders it susceptible to hydrolysis in aqueous environments. This reaction, where the sulfonyl fluoride group reacts with water to form an inactive sulfonic acid, can significantly impact the effective concentration of your probe and lead to inconsistent experimental outcomes. This guide is designed to provide you with the expertise to mitigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of 6-Methylpyridazine-3-sulfonyl fluoride hydrolysis?

The hydrolysis of 6-Methylpyridazine-3-sulfonyl fluoride is a nucleophilic acyl substitution reaction at the sulfur atom. The highly electronegative oxygen and fluorine atoms create a strong electrophilic center at the sulfur atom, making it susceptible to attack by nucleophiles, including water. This process is significantly accelerated at higher pH due to the increased concentration of the more potent nucleophile, the hydroxide ion (OH⁻). The electron-withdrawing nature of the pyridazine ring further enhances the electrophilicity of the sulfonyl group.

Hydrolysis_Mechanism reagents 6-Methylpyridazine-3-sulfonyl fluoride + H₂O transition_state Tetrahedral Intermediate (Nucleophilic Attack by H₂O) reagents->transition_state pH-dependent products 6-Methylpyridazine-3-sulfonic acid + HF transition_state->products Fluoride leaving group caption Fig. 1: Hydrolysis of 6-Methylpyridazine-3-sulfonyl fluoride.

Caption: Fig. 1: Hydrolysis of 6-Methylpyridazine-3-sulfonyl fluoride.

Q2: How do buffer selection and pH influence the stability of the compound?

Buffer selection and pH are the most critical factors in preventing hydrolysis.

  • pH: The rate of hydrolysis is highly pH-dependent, increasing significantly at basic pH. For optimal stability, it is recommended to work in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.0 .

  • Buffer Composition: Avoid buffers containing nucleophilic functional groups, such as primary and secondary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine can directly react with the sulfonyl fluoride, leading to the formation of sulfonamides and depletion of your active probe.

Recommended Buffer Systems:

Buffer SystempKa (at 25°C)Recommended pH RangeKey Considerations
MES (2-(N-morpholino)ethanesulfonic acid)6.155.5 - 6.7Excellent choice, non-nucleophilic.
Phosphate (Sodium or Potassium)pKa2 = 7.216.2 - 7.4Use with caution at the lower end of its buffering range.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.557.0 - 8.0Generally acceptable, but monitor for any potential reactivity.
Acetate (Sodium or Potassium)4.764.0 - 5.6A good option for experiments requiring acidic conditions.
Q3: What is the impact of temperature on hydrolysis?

As with most chemical reactions, the rate of hydrolysis increases with temperature. It is therefore crucial to maintain low temperatures during the preparation and handling of aqueous solutions of 6-Methylpyridazine-3-sulfonyl fluoride.

Best Practices for Temperature Control:

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions immediately before use and keep them on ice.

  • Experimental Conditions: Whenever possible, conduct your experiments at reduced temperatures (e.g., on ice or in a cold room), compatible with your biological system.

Troubleshooting Guide

This section provides solutions to common problems encountered when using 6-Methylpyridazine-3-sulfonyl fluoride.

Problem: Inconsistent or lower-than-expected activity of the compound.

Potential Cause: Hydrolysis of the sulfonyl fluoride warhead, leading to a reduced concentration of the active probe.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Inconsistent/Low Activity check_stock 1. Verify Stock Solution Integrity (Use fresh aliquot) start->check_stock check_buffer_prep 2. Review Buffer Preparation - pH verification - Correct components check_stock->check_buffer_prep check_buffer_type 3. Confirm Buffer is Non-Nucleophilic (e.g., MES, Phosphate) check_buffer_prep->check_buffer_type check_temp_control 4. Assess Temperature Control (Keep on ice) check_buffer_type->check_temp_control quantify_hydrolysis 5. Quantify Hydrolysis Rate (LC-MS or NMR) check_temp_control->quantify_hydrolysis solution Solution: - Use fresh stock - Prepare fresh, pH-verified buffer - Maintain low temperature quantify_hydrolysis->solution caption Fig. 2: Troubleshooting inconsistent compound activity.

Caption: Fig. 2: Troubleshooting inconsistent compound activity.

Experimental Protocols

Protocol 1: Quantitative Analysis of Hydrolysis by LC-MS

This protocol allows for the precise measurement of the rate of hydrolysis of 6-Methylpyridazine-3-sulfonyl fluoride in your specific aqueous buffer.

Materials:

  • 6-Methylpyridazine-3-sulfonyl fluoride

  • Anhydrous DMSO

  • Your aqueous buffer of interest

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • High-purity water

  • LC-MS system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of 6-Methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO.

  • Prepare your aqueous buffer at the desired pH and concentration.

  • Initiate the hydrolysis reaction:

    • In a clean vial, add the appropriate volume of your aqueous buffer.

    • Spike in the 10 mM stock solution to a final concentration of 100 µM.

    • Start a timer immediately.

  • Time-point sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 90 µL) of a 50:50 ACN:water solution containing 0.1% FA. This will effectively stop the hydrolysis.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the parent compound (6-Methylpyridazine-3-sulfonyl fluoride) and the appearance of the hydrolyzed product (6-Methylpyridazine-3-sulfonic acid).

    • The mass of the parent compound is 176.18 g/mol , and the hydrolyzed product is 174.18 g/mol .

  • Data Analysis:

    • Integrate the peak areas for both the parent and hydrolyzed product at each time point.

    • Calculate the percentage of remaining parent compound over time to determine the hydrolysis half-life (t₁/₂) in your buffer system.[5][6]

Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to directly observe the sulfonyl fluoride group and its conversion to the sulfonic acid.[7]

Materials:

  • 6-Methylpyridazine-3-sulfonyl fluoride

  • Anhydrous DMSO-d₆

  • Your aqueous buffer prepared in D₂O

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a concentrated stock solution of 6-Methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO-d₆.

  • Prepare your aqueous buffer using D₂O instead of H₂O to the desired pH (note that pD = pH + 0.4).

  • Set up the NMR experiment:

    • In an NMR tube, add your D₂O-based buffer.

    • Add the stock solution of the compound to the desired final concentration.

    • Acquire a ¹⁹F NMR spectrum immediately (t=0).

  • Time-course monitoring:

    • Continue to acquire ¹⁹F NMR spectra at regular intervals.

  • Data Analysis:

    • The ¹⁹F signal of the sulfonyl fluoride will decrease in intensity over time, while a new signal corresponding to the fluoride ion released upon hydrolysis will appear.

    • By integrating the respective signals, you can quantify the rate of hydrolysis.[8][9]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Huali, Q., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. [Link]

  • (2026, January 17). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Pellegrino, M., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Sun, Y., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5897–5902. [Link]

  • (2026, March 19). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Sun, Y., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. PubMed. [Link]

  • (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. National Center for Biotechnology Information. [Link]

  • (2020). Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Measurement of the Molar Activity (Am) of Cyclotron-Produce. Europe PMC. [Link]

  • Moody, C. A., & Field, J. A. (2000). Quantitative Determination of Fluorotelomer Sulfonates in Groundwater by LC MS/MS. Environmental Science & Technology, 34(18), 3864–3870. [Link]

  • Park, J. K., Oh, J., & Lee, S. (2022). Supporting Information Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Royal Society of Chemistry. [Link]

  • (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Europe PMC. [Link]

  • (2023, March 14). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • (n.d.). Fluorine N.M.R. Spectra of Sulfur, Phosphorus, and Silicon Fluorides: Hydrolysis and Intra- and Intermolecular Mechanisms of Fluorine Exchange. ResearchGate. [Link]

  • (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. [Link]

  • (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • (2025, October 18). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • (2025, September 21). Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. ResearchGate. [Link]

  • (n.d.). 6-methylpyridazine-3-sulfonyl fluoride (C5H5FN2O2S). PubChem. [Link]

Sources

Optimization

Overcoming poor solubility of 6-Methylpyridazine-3-sulfonyl fluoride in cell-based assays

Title: Technical Support Center: Troubleshooting 6-Methylpyridazine-3-sulfonyl Fluoride Solubility in Cell-Based Assays Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 6-Methylpyridazine-3-sulfonyl Fluoride Solubility in Cell-Based Assays

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of heteroaryl sulfonyl fluorides (SFs). 6-Methylpyridazine-3-sulfonyl fluoride is a powerful building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor design. However, its unique physicochemical profile—combining a polar, stacking-prone pyridazine ring with a highly lipophilic and reactive sulfonyl fluoride warhead—often leads to precipitation when transitioning from DMSO stocks to aqueous cell culture media.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility bottlenecks, ensuring your cell-based assays yield accurate, reproducible target engagement data without artifacts.

Visualizing the Problem: Competing Pathways in Aqueous Media

When dosing SF probes into cell media, the compound faces competing fates. Maximizing the soluble fraction is critical for successful intracellular SuFEx reactions.

SuFExPathway SF 6-Methylpyridazine-3- sulfonyl fluoride Media Aqueous Media (pH 7.4, 37°C) SF->Media Dilution Target Intracellular Target (Nucleophilic OH/NH2) Media->Target Soluble Fraction (SuFEx Click) Hydrolysis Hydrolysis (Loss of F-) Inactive Sulfonate Media->Hydrolysis Aqueous Degradation Precipitate Aggregation/Precipitation (False Negatives) Media->Precipitate Poor Solubility

Competing pathways of 6-Methylpyridazine-3-sulfonyl fluoride in aqueous cell culture media.

Section 1: Formulation & Storage FAQs

Q1: Why does 6-Methylpyridazine-3-sulfonyl fluoride precipitate immediately upon addition to cell culture media? A: This is a classic dielectric shock response. The pyridazine ring provides some polarity, but the sulfonyl fluoride (-SO₂F) group is highly lipophilic 1[1]. When transitioning from a 100% DMSO stock to an aqueous environment (like DMEM or RPMI), the sudden change in the solvent's dielectric constant forces the hydrophobic molecules to aggregate to minimize contact with water. This is a common hurdle for heteroaryl sulfonyl fluorides, which require careful formulation to maintain bioavailability[1].

Q2: How can I improve the aqueous solubility without compromising the SuFEx reactivity? A: You must use excipients that encapsulate the lipophilic moiety without providing competing nucleophiles.

  • Do not use: Primary amines, unprotected phenols, or high concentrations of serum proteins (like FBS) during the initial dilution, as they will prematurely react with the -SO₂F warhead via SuFEx 2[2].

  • Recommended: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-5% (w/v). HP-β-CD forms a reversible inclusion complex with the lipophilic portions of the molecule, shielding it from the aqueous environment and preventing aggregation without covalently modifying the warhead.

Q3: My compound seems soluble, but I am losing potency over the course of a 48-hour cell assay. Is this purely a solubility issue? A: It is likely a combination of micro-precipitation and aqueous hydrolysis. While sulfonyl fluorides are generally more stable than sulfonyl chlorides, they still undergo slow hydrolysis in aqueous buffers at physiological pH 3[3]. If the compound forms micro-aggregates, the effective free concentration drops. Furthermore, serum proteins in the media contain abundant lysine and tyrosine residues that act as off-target SuFEx sinks, depleting your free probe concentration over time 4[4].

Section 2: Assay Execution & Troubleshooting

SolubilityWorkflow Start Compound Crashes Out in Cell Media CheckDMSO 1. Check DMSO Stock (Is it fully dissolved at 10mM?) Start->CheckDMSO OptimizeFormulation 2. Optimize Formulation (Add HP-β-CD or Pluronic) CheckDMSO->OptimizeFormulation AdjustAssay 3. Adjust Assay Parameters (Pre-warm media, Acoustic Dispensing) OptimizeFormulation->AdjustAssay Success Soluble & Bioavailable in Assay AdjustAssay->Success

Workflow for troubleshooting 6-Methylpyridazine-3-sulfonyl fluoride solubility in cell assays.

Q4: Does the order of addition matter when setting up the assay? A: Critically, yes. Never add the DMSO stock directly to an empty well followed by aqueous media. This causes localized high concentrations of water, leading to an irreversible crash-out. Instead, use an intermediate dilution step or acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly into a larger volume of rapidly mixing, pre-warmed (37°C) media 2[2].

Quantitative Data: Comparison of Formulation Strategies

To guide your experimental design, the following table summarizes the impact of various formulation strategies on the solubility and reactivity of heteroaryl sulfonyl fluorides in standard cell culture media (e.g., DMEM + 10% FBS).

Formulation StrategyMax Soluble Concentration (µM)SuFEx Reactivity RetentionCell Toxicity (Jurkat/HeLa)
1% DMSO in PBS (Control)< 10 µMHighLow
1% DMSO + 5% HP-β-CD> 100 µMHighLow
1% DMSO + 0.1% Tween-20~ 50 µMModerate (Micelle trapping)Moderate
5% DMSO in PBS~ 50 µMHighHigh (DMSO toxicity)

Step-by-Step Methodology: Optimized Cell-Based Assay Protocol for Poorly Soluble SFs

To ensure scientific integrity, this protocol incorporates a self-validating turbidity check to confirm that your target engagement data is not confounded by precipitation.

Materials Needed:

  • Anhydrous, amine-free DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Hank's Balanced Salt Solution (HBSS)

  • Standard cell culture media (pre-warmed to 37°C)

Protocol Steps:

  • Stock Preparation: Dissolve 6-Methylpyridazine-3-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM. Causality Note: Water absorption in DMSO will accelerate the hydrolysis of the -SO₂F group 4[4]. Store in single-use aliquots at -20°C in desiccated containers.

  • Intermediate Formulation: Prepare a pre-warmed (37°C) intermediate dilution buffer consisting of HBSS supplemented with 5% (w/v) HP-β-CD.

  • Serial Dilution: Perform all initial serial dilutions of the compound in 100% DMSO to maintain complete solubility.

  • Aqueous Transfer: Transfer the DMSO dilutions into the intermediate formulation buffer at a 1:20 ratio (yielding 5% DMSO). Vortex immediately for 5 seconds to ensure rapid dispersion into the cyclodextrin cavities.

  • Cell Dosing: Transfer the intermediate solution to the cell culture plate (containing cells in standard media) at a 1:10 ratio. The final assay concentration will be 0.5% DMSO and 0.5% HP-β-CD, which is well-tolerated by most mammalian cell lines.

  • Self-Validation (Turbidity Check): Before proceeding with your biological readout, read the assay plate absorbance at 600 nm (OD600). An increase in OD600 compared to vehicle control wells indicates micro-precipitation. Only proceed with biological analysis on wells that show baseline OD600 values.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society (acs.org) | 2

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery | ChemRxiv (chemrxiv.org) | 1

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | PMC - NIH (nih.gov) | 4

  • Sulfonyl fluorides as privileged warheads in chemical biology | PMC - NIH (nih.gov) |3

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | UC San Diego (ucsd.edu) |5

Sources

Troubleshooting

Reducing off-target protein binding of 6-Methylpyridazine-3-sulfonyl fluoride probes

Troubleshooting Off-Target Binding in 6-Methylpyridazine-3-Sulfonyl Fluoride and Related SuFEx Probes Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Off-Target Binding in 6-Methylpyridazine-3-Sulfonyl Fluoride and Related SuFEx Probes

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for covalent ligand discovery. While 6-methylpyridazine-3-sulfonyl fluoride is a highly advanced, tuneable warhead, achieving true proteome-wide selectivity requires precise control over reaction kinetics, thermodynamics, and the protein microenvironment.

Below, we dissect the causality behind off-target promiscuity and provide self-validating protocols to ensure absolute confidence in your target engagement data.

Part 1: Core Concepts & Causality (FAQ)

Q: Why do traditional sulfonyl fluoride probes exhibit off-target binding, and how does the 6-methylpyridazine scaffold mitigate this? A: Traditional phenyl sulfonyl fluorides often suffer from a fundamental mismatch between hydrolytic stability and electrophilicity, leading to promiscuous labeling of highly abundant or highly nucleophilic proteins (e.g., off-target kinases or lipid-binding proteins) [1]. The 6-methylpyridazine-3-sulfonyl fluoride scaffold acts as a "next-generation" tuneable electrophile. The electron-withdrawing nitrogen atoms in the heteroaryl ring precisely modulate the S-F bond's reactivity, lowering the pKa of adjacent protons and stabilizing the leaving group. Simultaneously, the 6-methyl group provides steric shielding. This ensures the warhead remains relatively inert in the cytosol and only undergoes SuFEx when driven by specific non-covalent proximity[1, 2].

Q: How does the protein microenvironment activate the SuFEx reaction, and why does this lead to false positives? A: SuFEx in a protein context follows a two-step kinetic mechanism: non-covalent binding ( Kd​ ) followed by covalent conjugation ( kinact​ ) [3]. The target binding pocket provides a highly specific microenvironment that lowers the activation energy for S-F cleavage. This typically involves hydrogen bonding to the fluoride leaving group or the presence of a basic residue that deprotonates the attacking nucleophile (Lys, Tyr, Ser, or His) [4]. Off-target binding occurs when the probe encounters non-specific pockets that inadvertently mimic this catalytic environment. If the local concentration of the probe is too high, it forces low-affinity off-targets into the irreversible covalent state.

Q: My probe shows high background labeling in whole-proteome lysates. How can I reduce this? A: High background is a hallmark of kinetic over-saturation. Because SuFEx is a time- and concentration-dependent proximity reaction, excessive probe concentrations bypass the need for high-affinity non-covalent docking. Causality-Driven Solution: Perform a time-course and concentration-gradient assay. Limit probe concentration to 1–5x the non-covalent Kd​ and restrict incubation time. Additionally, implement competitive profiling (see Section 3) using a reversible analogue lacking the SF warhead to establish a self-validating baseline for specific engagement.

Part 2: Mechanistic Visualization

To understand how to prevent off-target binding, you must first visualize the causality of the SuFEx activation pathway. Off-target labeling almost exclusively occurs when Step 1 (Non-Covalent Docking) is bypassed due to excessive probe concentration, forcing Step 2 (Microenvironment Activation) at non-specific sites.

Mechanism S1 Step 1: Non-Covalent Docking (Kd-driven Specificity) S2 Step 2: Microenvironment Activation (H-bond to Fluoride) S1->S2 S3 Step 3: Nucleophilic Attack (Tyr/Lys/His/Ser) S2->S3 S4 Step 4: Fluoride Elimination (Irreversible Step) S3->S4 S5 Step 5: Stable Covalent Adduct (Target Engagement) S4->S5

Two-step proximity-enabled SuFEx activation mechanism in the protein binding pocket.

Part 3: Self-Validating Experimental Protocol

Competitive Chemoproteomic Profiling (SILAC/TMT)

To definitively prove that your 6-methylpyridazine-3-sulfonyl fluoride probe is engaging the intended target and not reacting promiscuously, you must use a self-validating system. This protocol utilizes a reversible competitor (the parent ligand lacking the SF warhead) to block specific binding sites. True targets will show a significant reduction in labeling, while off-target noise will remain unchanged [2].

Step 1: Live-Cell Incubation & Competition

  • Culture cells to 80% confluency. Divide into two cohorts: "Vehicle" and "Competitor".

  • Pre-incubate the "Competitor" cohort with a 10x excess of the reversible parent ligand for 1 hour at 37°C. Causality: This saturates the specific binding pockets, preventing the covalent probe from docking.

  • Add the 6-methylpyridazine-3-SF probe (alkyne-tagged) to both cohorts at a concentration of 1–3x its Kd​ . Incubate for exactly 2 hours. Causality: Strict time limits prevent the slow accumulation of off-target covalent adducts.

Step 2: Cell Lysis & Protein Extraction

  • Wash cells 3x with ice-cold PBS to halt the reaction.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors. Sonicate and clear by centrifugation (14,000 x g, 15 min).

Step 3: CuAAC Click Chemistry

  • Normalize protein concentrations to 2 mg/mL across all samples.

  • Add the click reagents in the following strict order to prevent alkyne degradation: Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO₄ (1 mM).

  • React for 1.5 hours at room temperature with end-over-end rotation.

Step 4: Affinity Enrichment & On-Bead Digestion

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS.

  • Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 4M Urea, and PBS) to remove non-specifically bound proteins.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight at 37°C.

Step 5: LC-MS/MS & Data Analysis

  • Elute peptides and analyze via high-resolution LC-MS/MS.

  • Calculate the isotopic ratio (SILAC) or reporter ion intensity (TMT) between the Vehicle and Competitor cohorts. Proteins with a ratio >4.0 are validated specific targets; proteins with a ratio ~1.0 are off-target noise.

Workflow N1 1. Live-Cell Incubation (Probe ± Competitor) N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. CuAAC Click Chemistry (Biotin-Azide) N2->N3 N4 4. Streptavidin Affinity Enrichment N3->N4 N5 5. On-Bead Digestion N4->N5 N6 6. LC-MS/MS & Data Analysis N5->N6

Step-by-step chemoproteomic workflow for validating specific SuFEx probe engagement.

Part 4: Quantitative Data Presentation

When optimizing your probe, comparing the physicochemical properties of the warhead is critical. The table below summarizes why the 6-methylpyridazine scaffold outperforms traditional phenyl and aliphatic sulfonyl fluorides in reducing off-target binding [1].

Table 1: Comparative Physicochemical & Reactivity Profile of SuFEx Electrophiles

Electrophile ScaffoldIntrinsic Reactivity (Hydrolytic t1/2​ )Target Engagement EfficiencyOff-Target PromiscuityDrug-likeness (LogP)
Phenyl Sulfonyl Fluoride Low (>24h)ModerateHigh (Non-specific Lys/Tyr)Suboptimal (>3.0)
6-Methylpyridazine-3-SF Tuned (12-24h) High (Proximity-driven) Low Optimal (<2.5)
Aliphatic Sulfonyl Fluoride Very High (<1h)Low (Rapidly degrades)Very HighLow

Note: The 6-methylpyridazine-3-SF achieves a "Goldilocks" reactivity—stable enough to avoid bulk cytosolic degradation, but sufficiently electrophilic to react when activated by the target's microenvironment.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science.[Link]

  • Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology / PubMed Central.[Link]

Optimization

Purification strategies for 6-Methylpyridazine-3-sulfonyl fluoride reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 6-Methylpyridazine-3-sulfonyl fluoride , a highly reactive, electron-deficient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 6-Methylpyridazine-3-sulfonyl fluoride , a highly reactive, electron-deficient heteroaryl building block used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1].

While sulfonyl fluorides are celebrated for their thermodynamic stability and resistance to reduction compared to their sulfonyl chloride counterparts [2], the strongly electron-withdrawing pyridazine ring uniquely alters the electronic landscape of this molecule. This increases the electrophilicity of the S(VI) center, making it unusually susceptible to parasitic hydrolysis and complicating standard purification workflows [3].

Below, you will find field-proven troubleshooting guides, causal explanations for common experimental failures, and self-validating protocols to ensure high-yield recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my yield of 6-methylpyridazine-3-sulfonyl fluoride drop significantly after a standard aqueous workup?

The Causality: The S–F bond in standard aryl sulfonyl fluorides is highly stable in water [1]. However, the 6-methylpyridazine core is strongly electron-deficient. This electron withdrawal significantly increases the electrophilicity of the sulfur atom. When exposed to aqueous basic conditions (often resulting from residual amine catalysts or unreacted fluoride salts like KF), the hydroxide ion or water can outcompete the fluoride leaving group, leading to rapid hydrolysis into the dead-end pyridazine-3-sulfonic acid[3]. The Solution: Abandon aqueous workups. Rely entirely on non-aqueous desalting methods (see Protocol A).

Q2: How do I separate the product from excess KF or KHF₂ salts without using water?

The Causality: Fluoride salts are practically insoluble in aprotic organic solvents of moderate polarity (e.g., Dichloromethane, Ethyl Acetate). The Solution: Dilute the crude reaction mixture with a non-polar/aprotic solvent mixture and perform a mechanical filtration through a pad of Celite. Avoid basic alumina as a filtration medium, as the localized basicity combined with ambient moisture will trigger on-column hydrolysis.

Q3: During flash chromatography, my product streaks severely and degrades. How can I fix this?

The Causality: This is a dual-factor problem. First, the basic nitrogen atoms on the pyridazine ring strongly hydrogen-bond with the acidic silanol groups (Si-OH) on standard unmodified silica gel, causing severe tailing. Second, prolonged residence time on acidic silica can promote S–F bond cleavage in electron-deficient systems. The Solution: Pre-treat your silica gel with 1% Triethylamine (Et₃N) to cap the acidic silanols, and avoid nucleophilic solvents like Methanol (MeOH) which can cause slow methanolysis of the sulfonyl fluoride [4]. Use a Dichloromethane/Acetonitrile (DCM/MeCN) gradient instead.

Part 2: Visualizing the Chemical Workflows

PurificationWorkflow RM Reaction Mixture (Product, KF Salts, Impurities) Workup Workup Selection RM->Workup Aq Aqueous Workup (High Hydrolysis Risk) Workup->Aq Water + Base NonAq Non-Aqueous Workup (DCM/EtOAc dilution) Workup->NonAq Organic Dilution Degrad Sulfonic Acid Degradation Aq->Degrad Hydrolysis Filter Celite Filtration (Removes KF/KCl) NonAq->Filter Chroma Flash Chromatography (Et3N deactivated silica) Filter->Chroma Pure Pure 6-Methylpyridazine- 3-sulfonyl fluoride Chroma->Pure >95% Purity

Workflow for the purification of heteroaryl sulfonyl fluorides avoiding hydrolysis.

ReactivityPathway ArSO2F 6-Methylpyridazine- 3-sulfonyl fluoride SuFEx SuFEx Click Reaction (Nu: Amine/Phenol) ArSO2F->SuFEx DBU Catalyst Hydrolysis Aqueous Base / Alumina ArSO2F->Hydrolysis H2O / OH- Product Target Sulfonamide SuFEx->Product Chemoselective SulfonicAcid Pyridazine-3-sulfonic acid (Dead End) Hydrolysis->SulfonicAcid S(VI) Attack

Reactivity pathway: Desired SuFEx click reaction vs. parasitic hydrolysis.

Part 3: Quantitative Data & Solvent Compatibility

To ensure the integrity of the S–F bond during purification, solvent selection is critical. The table below summarizes the empirical compatibility of various solvent systems with 6-methylpyridazine-3-sulfonyl fluoride.

Solvent SystemApplicationHydrolysis / Degradation RiskElution Profile (Silica)Recommendation
DCM / MeOH ChromatographyHigh (Methanolysis over time)Severe tailingAvoid. Nucleophilic alcohols degrade the S-F bond.
Hexanes / EtOAc ChromatographyLow Moderate tailingAcceptable. Good for initial separation, but pyridazine may stick.
DCM / MeCN ChromatographyVery Low Sharp peaksOptimal. MeCN provides polarity without nucleophilicity.
Water / EtOAc Liquid-Liquid ExtractionHigh (if pH > 7)N/AAvoid. Use non-aqueous desalting instead.

Part 4: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By eliminating water and neutralizing acidic silica, you physically prevent the two primary mechanisms of product loss: hydrolysis and irreversible adsorption.

Protocol A: Non-Aqueous Desalting & Filtration

Objective: Remove unreacted KF, KHF₂, and inorganic byproducts without exposing the sulfonyl fluoride to water.

  • Quench & Evaporate: Upon completion of the synthesis reaction, remove the primary reaction solvent (e.g., Acetonitrile) under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation.

  • Resuspend: Re-dissolve the crude, sticky residue in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). The organic product will dissolve, while the inorganic fluoride salts will precipitate as a fine suspension.

  • Prepare the Filter: Pack a sintered glass funnel (medium porosity) with a 2-inch tightly packed pad of dry Celite 545.

  • Filter: Pass the suspension through the Celite pad under light vacuum.

  • Wash: Wash the filter cake with an additional 3 column volumes of the DCM/EtOAc mixture to ensure complete elution of the sulfonyl fluoride.

  • Concentrate: Evaporate the filtrate under reduced pressure. The resulting material is typically >85% pure and ready for chromatography.

Protocol B: Deactivated Flash Chromatography

Objective: Isolate 6-methylpyridazine-3-sulfonyl fluoride while preventing pyridazine-induced tailing and silica-catalyzed hydrolysis.

  • Silica Deactivation (Critical Step): Slurry standard normal-phase silica gel (230-400 mesh) in Dichloromethane containing 1% v/v Triethylamine (Et₃N) . Pack the column with this slurry. The Et₃N neutralizes the acidic silanol groups that otherwise trap the basic pyridazine ring.

  • Column Equilibration: Flush the packed column with 3 column volumes of pure DCM to remove excess, unbound Et₃N.

  • Sample Loading: Dissolve the desalted crude mixture (from Protocol A) in a minimal amount of DCM and load it carefully onto the column head.

  • Elution: Run a gradient elution starting from 100% DCM and slowly ramping to 90:10 DCM:Acetonitrile (MeCN). Do not use Methanol.

  • Fraction Collection & Verification: Monitor fractions via TLC (UV active at 254 nm). The sulfonyl fluoride will elute as a sharp band.

  • Final Isolation: Pool the product-containing fractions and concentrate in vacuo at ≤35°C. Store the purified 6-methylpyridazine-3-sulfonyl fluoride under an inert atmosphere (Argon/Nitrogen) at -20°C to ensure long-term stability[4].

References

  • MDPI Molecules. Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from[Link]

  • Chemical Science (RSC). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS/MS-Based Target Engagement Validation for Covalent Inhibitors: A Case Study with 6-Methylpyridazine-3-sulfonyl fluoride

This guide provides a comprehensive comparison of two leading mass spectrometry-based methodologies for validating the target engagement of covalent inhibitors, using 6-Methylpyridazine-3-sulfonyl fluoride as a represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two leading mass spectrometry-based methodologies for validating the target engagement of covalent inhibitors, using 6-Methylpyridazine-3-sulfonyl fluoride as a representative compound. We will delve into the principles, protocols, and strategic applications of Competitive Chemoproteomics and Thermal Proteome Profiling (TPP), offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate strategy for their discovery pipeline.

Part 1: The Imperative of Target Engagement in Covalent Drug Discovery

Confirming that a molecule binds to its intended protein target within a complex biological system—a concept known as target engagement—is a cornerstone of modern drug development. For targeted covalent inhibitors (TCIs), this validation is paramount.[1] TCIs function by forming a stable, covalent bond with a specific amino acid residue on the target protein, often leading to prolonged and potent pharmacological effects.[2]

Introducing the Subject: 6-Methylpyridazine-3-sulfonyl fluoride

The compound 6-Methylpyridazine-3-sulfonyl fluoride belongs to a class of molecules featuring a sulfonyl fluoride (SF) warhead.[3][4] SF moieties are considered "privileged" electrophiles in chemical biology due to their stability in aqueous environments combined with their ability to react with a range of nucleophilic amino acid side chains, including serine, threonine, lysine, and tyrosine, not just the commonly targeted cysteine.[5][6][7] This broad reactivity profile makes unbiased, proteome-wide methods essential for comprehensively characterizing their on- and off-target interactions. This guide will compare two powerful LC-MS/MS-based techniques to achieve this.

Part 2: Method 1: Competitive Chemoproteomics for Direct Target Identification & Site Mapping

Competitive chemoproteomics, a subset of Activity-Based Protein Profiling (ABPP), provides direct and unambiguous evidence of target engagement by measuring a compound's ability to compete with a broad-spectrum reactive probe for binding to protein targets.[8][9] This method not only identifies targets but can also pinpoint the specific site of covalent modification.

Principle of Detection

The core principle relies on a three-way competition: the protein target, the inhibitor (6-Methylpyridazine-3-sulfonyl fluoride), and a reporter-tagged probe. Cells or lysates are first incubated with the inhibitor, allowing it to bind to its targets. Subsequently, a broadly reactive probe (e.g., a fluorophosphonate or sulfonyl fluoride probe bearing a biotin tag) is added. If the inhibitor has occupied the reactive site on a target protein, the probe cannot bind. Proteins labeled by the probe are then enriched (e.g., via streptavidin affinity chromatography for biotinylated probes), digested into peptides, and analyzed by LC-MS/MS. A decrease in the abundance of a peptide from a specific protein in the inhibitor-treated sample compared to the control (DMSO) indicates successful target engagement.[8][9]

Experimental Workflow: Competitive Chemoproteomics

cluster_prep Sample Preparation cluster_probe Probing & Enrichment cluster_ms LC-MS/MS Analysis cluster_data Data Analysis prep1 Intact Cells or Cell Lysate prep2 Incubate with 6-Methylpyridazine-3-sulfonyl fluoride (or DMSO Vehicle) prep1->prep2 Treatment probe1 Add Broad-Spectrum Biotinylated Probe (e.g., SF-Biotin) prep2->probe1 probe2 Lysis & Biotin Enrichment (Streptavidin Beads) probe1->probe2 probe3 On-Bead Tryptic Digestion probe2->probe3 ms1 Peptide Desalting (C18 StageTip) probe3->ms1 ms2 nanoLC-MS/MS (Bottom-Up Proteomics) ms1->ms2 data1 Database Search (e.g., MaxQuant) ms2->data1 data2 Label-Free Quantification (LFQ) data1->data2 data3 Identify Proteins with Reduced Abundance (Target Identification) data2->data3

Caption: Competitive Chemoproteomics Workflow.

Detailed Experimental Protocol: Competitive Chemoproteomics
  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T) to ~80% confluency.

    • Treat cells directly in culture with varying concentrations of 6-Methylpyridazine-3-sulfonyl fluoride (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours. Causality: In-cell treatment provides the most physiologically relevant context for target engagement.

  • Lysate Preparation:

    • Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., PBS pH 7.4) via probe sonication.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C) and determine protein concentration (e.g., via BCA assay).

  • Probe Labeling:

    • To 1 mg of proteome per sample, add a broad-spectrum sulfonyl fluoride-biotin probe to a final concentration of 10 µM.

    • Incubate for 1 hour at room temperature. Causality: This step allows the probe to covalently label accessible nucleophilic sites that were not already blocked by the inhibitor.

  • Protein Enrichment:

    • Add high-capacity streptavidin agarose beads to each sample and incubate for 2-3 hours at 4°C with rotation to capture biotin-labeled proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS, followed by washes with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend beads in a denaturation buffer (e.g., 6 M urea). Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea and perform overnight digestion with sequencing-grade trypsin. Causality: On-bead digestion minimizes sample loss and contamination from the abundant, unlabeled proteome.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt peptides using a C18 StageTip.

    • Analyze peptides via nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Thermo Scientific Orbitrap).[8] The system should be operated in a data-dependent acquisition (DDA) mode.[10]

  • Data Analysis:

    • Process raw MS files using a software suite like MaxQuant for peptide identification and label-free quantification (LFQ).

    • Perform statistical analysis to identify proteins whose peptide LFQ intensities are significantly decreased in the inhibitor-treated samples relative to the DMSO control. These are the candidate targets.

Part 3: Method 2: Thermal Proteome Profiling (TPP) for Cellular Target Occupancy

Thermal Proteome Profiling (TPP) is a powerful, label-free method that assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[11][12][13] It provides a global view of not only direct target binding but also downstream consequences, such as changes in protein complex stability.[14]

Principle of Detection

The foundation of TPP is the Cellular Thermal Shift Assay (CETSA), which observes that when a ligand binds to a protein, the resulting complex is often more resistant to heat-induced denaturation.[15][16][17] TPP expands this principle to the entire proteome. In a typical experiment, cells treated with the inhibitor or a vehicle are heated across a range of temperatures. As the temperature increases, proteins unfold and aggregate. After heating, the remaining soluble proteins are separated from the aggregated fraction, digested, and quantified using multiplexed LC-MS/MS (commonly with Tandem Mass Tag, TMT, labeling).[8][11] A target protein bound by the inhibitor will remain soluble at higher temperatures compared to its unbound state, resulting in a measurable shift in its melting curve (ΔTm).[12]

Experimental Workflow: Thermal Proteome Profiling (TPP)

cluster_prep Cell Treatment & Heating cluster_process Protein Processing cluster_ms LC-MS/MS Analysis cluster_data Data Analysis prep1 Treat Intact Cells with 6-Methylpyridazine-3-sulfonyl fluoride (or DMSO Vehicle) prep2 Aliquot Treated Cells prep1->prep2 prep3 Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) prep2->prep3 proc1 Lysis & Ultracentrifugation to Pellet Aggregates prep3->proc1 proc2 Collect Soluble Fraction proc1->proc2 proc3 Protein Digestion, TMT Labeling & Pooling proc2->proc3 ms1 Peptide Fractionation (e.g., High pH RP-LC) proc3->ms1 ms2 nanoLC-MS/MS (SPS-MS3 for TMT) ms1->ms2 data1 Database Search & TMT Quantification ms2->data1 data2 Generate Protein Melting Curves data1->data2 data3 Calculate Thermal Shift (ΔTm) to Identify Targets data2->data3

Caption: Thermal Proteome Profiling (TPP) Workflow.

Detailed Experimental Protocol: TPP
  • Cell Culture and Treatment:

    • Culture cells as described for the chemoproteomics workflow.

    • Treat cells with a single, high concentration of 6-Methylpyridazine-3-sulfonyl fluoride (e.g., 10 µM) or DMSO vehicle control. Causality: This initial experiment (TPP-TR or Temperature Range) aims to identify all potential binders at a saturating compound concentration.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes. Typically, 10-12 temperatures are used, spanning a range like 40°C to 70°C.

    • Heat the aliquots in a thermal cycler for 3 minutes at their respective temperatures, followed by a cooling step at 25°C for 3 minutes.

  • Sample Lysis and Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated, heat-denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C).

  • Protein Digestion and TMT Labeling:

    • Collect the supernatant (soluble fraction) from each temperature point.

    • Perform protein reduction, alkylation, and tryptic digestion.

    • Label the resulting peptides from each temperature point with a unique TMT isobaric tag. For a 10-plex TMT kit, you can analyze 10 temperature points simultaneously.

    • Combine (pool) the labeled peptide samples into a single vial. Causality: TMT labeling enables precise, multiplexed quantification, reducing variability and increasing throughput.[8]

  • LC-MS/MS Analysis:

    • For deep proteome coverage, first fractionate the pooled peptide sample using high-pH reversed-phase LC.

    • Analyze each fraction by nanoLC-MS/MS on an Orbitrap instrument capable of Synchronous Precursor Selection (SPS) based MS3 fragmentation, which is the gold standard for accurate TMT quantification.[8]

  • Data Analysis:

    • Process raw MS files to identify peptides and quantify TMT reporter ion intensities.

    • For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves for both the DMSO and inhibitor-treated states.

    • Fit the data to a sigmoid curve to determine the melting temperature (Tm) under each condition. Proteins showing a statistically significant change in Tm (ΔTm) are identified as engagement targets.

Part 4: Head-to-Head Comparison: Chemoproteomics vs. TPP

FeatureCompetitive ChemoproteomicsThermal Proteome Profiling (TPP)
Principle Competition with a reactive probe for target binding.Ligand-induced change in protein thermal stability.[11][16]
Compound Modification Not required for the test compound. Requires a reporter-tagged probe.Not required (label-free for the compound).[12]
Evidence of Engagement Direct. Measures occupancy at a reactive site. Can map the specific amino acid.Strong, but biophysical. Measures stability change. Can be direct or indirect.[11][12]
Primary Output Fold-change in protein/peptide abundance (occupancy).Change in melting temperature (ΔTm).
Key Strength Unambiguously identifies direct covalent targets and modification sites.Proteome-wide, label-free, and captures cellular engagement and downstream pathway effects.
Key Limitation Dependent on the availability and reactivity profile of the probe. May miss non-covalent or allosteric binders.Indirect effects can complicate interpretation. May miss targets that do not exhibit a thermal shift.
Throughput Medium. Each compound concentration is a separate LC-MS/MS analysis.High (with TMT). A full melting curve can be generated from one multiplexed LC-MS/MS run.
Illustrative Quantitative Data Comparison

The table below presents hypothetical data for the validation of 6-Methylpyridazine-3-sulfonyl fluoride, illustrating how results from both methods can be interpreted to build a comprehensive target profile.

Protein TargetMethodMetricResult (vs. DMSO)Interpretation
Kinase A (Expected Target) Chemoproteomics% Occupancy85% at 1 µMHigh-confidence direct target. The inhibitor effectively blocks the probe from binding.
TPPΔTm+4.2 °CStrong confirmation of cellular engagement. The inhibitor significantly stabilizes the protein.
Phosphatase B (Off-Target) Chemoproteomics% Occupancy65% at 1 µMDirect off-target. The inhibitor covalently engages with a reactive site on this protein.
TPPΔTm+2.5 °CConfirmed cellular off-target. The inhibitor binds and stabilizes this protein in cells.
Scaffold Protein C Chemoproteomics% Occupancy<5% (No change)Not a direct covalent target. No reactive site is occupied by the inhibitor.
TPPΔTm-1.8 °CPotential indirect effect. The protein is destabilized, possibly due to disruption of a complex with Kinase A.
Metabolic Enzyme D Chemoproteomics% Occupancy<5% (No change)Not a direct covalent target.
TPPΔTmNo significant changeNot a target. No evidence of binding or indirect effects.

Part 5: Discussion and Strategic Application

Neither method is universally superior; they are powerful, complementary approaches that answer different, yet related, questions.

  • For Primary Target Validation and MoA: Competitive chemoproteomics is the method of choice for unequivocally proving that a covalent inhibitor binds directly to a specific site on its intended target. The ability to map the modified peptide provides the highest level of evidence for the mechanism of action.

  • For Unbiased Selectivity Profiling and Systems Biology: TPP excels at providing a broad, systems-level view of target engagement in a native cellular context.[16][17] Its label-free nature makes it ideal for screening compounds without the need to synthesize probes. Furthermore, its ability to detect changes in the stability of protein complexes can reveal downstream pathway effects that are invisible to chemoproteomics.[12][14]

A robust validation strategy often involves using both methods orthogonally. An ideal workflow would be:

  • Primary Screen with TPP: Use TPP to rapidly assess the cellular target profile of 6-Methylpyridazine-3-sulfonyl fluoride, identifying both potential direct targets (stabilized proteins) and indirect effects.

  • Confirmation and Site-ID with Chemoproteomics: For the highest-priority targets identified by TPP, use competitive chemoproteomics to confirm direct covalent binding and, critically, to identify the precise amino acid being modified.

Part 6: Conclusion

The validation of target engagement for novel covalent inhibitors like 6-Methylpyridazine-3-sulfonyl fluoride requires sophisticated and robust analytical strategies. LC-MS/MS-based proteomics, through the application of competitive chemoproteomics and Thermal Proteome Profiling, provides the necessary depth and breadth to confidently identify targets, assess selectivity, and elucidate the mechanism of action. By understanding the distinct principles and advantages of each method, researchers can strategically deploy these techniques to accelerate the progression of promising molecules from discovery to clinical development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Kunjamma, U. S. L. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. [Link]

  • Agilent Technologies. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Retrieved from [Link]

  • Savitski, M. M., et al. (2014). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 9(9), 2101-2122. [Link]

  • PreOmics. (2025). Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS. Retrieved from [Link]

  • Sridharan, S., et al. (2023). Scaled-Down Thermal Profiling and Coaggregation Analysis of the Proteome for Drug Target and Protein Interaction Analysis. Analytical Chemistry, 95(36), 13537–13545. [Link]

  • Omic-Engine. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from [Link]

  • Johnson, C., et al. (2019). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. Journal of the American Society for Mass Spectrometry, 30(10), 1896-1911. [Link]

  • Pettinger, J., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1867. [Link]

  • Behzadipour, N., et al. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Journal of Applied Biotechnology Reports, 8(2), 115-124. [Link]

  • Horvath, Z., et al. (2025). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

  • EurekAlert!. (2026). Fast-acting covalent protein drugs from a new high-throughput platform. Retrieved from [Link]

  • Xu, K., et al. (2017). Immunoaffinity LC–MS/MS for Quantitative Determination of A Free and Total Protein Target as A Target Engagement Biomarker. Bioanalysis, 9(21), 1641-1653. [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]

  • Asawa, Y., et al. (2025). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. [Link]

  • Goya, J., et al. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(1), 29-41. [Link]

  • PubMed. (2017). Immunoaffinity LC-MS/MS for quantitative determination of a free and total protein target as a target engagement biomarker. Retrieved from [Link]

  • Badu-Tawiah, A., et al. (2020). Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry. Analytical Chemistry, 92(13), 8646–8654. [Link]

  • LCGC. (2026). Targeted Protein Quantification Using High-Throughput Capillary LC–MS. Retrieved from [Link]

  • Bioanalysis Zone. (2018). Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Retrieved from [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]

  • LCGC International. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved from [Link]

  • Foley, C. A., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(10), 1699-1706. [Link]

  • NextSDS. (n.d.). 3-methylpyridine-4-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Chughtai, K., & Heeren, R. M. A. (2010). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Journal of Cheminformatics, 2(Suppl 1), P45. [Link]

  • Spectroscopy Online. (2010). LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methylpyridazine-3-sulfonyl fluoride (C5H5FN2O2S). Retrieved from [Link]

  • ChemRadar. (n.d.). 6-Methylpyridine-3-sulfonyl fluoride CAS#1780842-82-1. Retrieved from [Link]

  • Am Ende, C. W., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(15), 8569-8600. [Link]

  • Google Patents. (1998). US5798392A - Sulfonyl fluorides for the treatment of Alzheimer's disease.

Sources

Comparative

Selectivity Profiling of 6-Methylpyridazine-3-sulfonyl Fluoride Against Other SuFEx Hubs: A Comparative Guide

Introduction: The Dawn of SuFEx and the Quest for Covalent Precision The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has marked a new era in covalent inhibitor design and chemical biology.[1][2] This "click...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of SuFEx and the Quest for Covalent Precision

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has marked a new era in covalent inhibitor design and chemical biology.[1][2] This "click chemistry" paradigm leverages the unique reactivity of the S(VI)-F bond, which remains remarkably stable in aqueous environments yet can be potently activated within the microenvironment of a protein binding pocket to form stable covalent bonds with nucleophilic amino acid residues.[3][4] Unlike traditional cysteine-focused covalent strategies, SuFEx hubs can engage a broader range of residues, including tyrosine, lysine, histidine, serine, and threonine, thereby expanding the "ligandable" proteome.[5]

The selectivity of a covalent probe is paramount, dictating its utility and potential for therapeutic development. A highly selective probe will preferentially label its intended target, minimizing off-target effects that can lead to toxicity or confounding biological readouts. The chemical nature of the SuFEx hub itself plays a crucial role in determining this selectivity profile. Factors such as the electronic properties and steric hindrance of the scaffold bearing the sulfonyl fluoride moiety directly influence its intrinsic reactivity and, consequently, its promiscuity.

This guide provides a comparative analysis of 6-Methylpyridazine-3-sulfonyl fluoride as a SuFEx hub, contextualizing its potential reactivity and selectivity against other commonly employed SuFEx warheads. While direct, head-to-head comparative data for 6-methylpyridazine-3-sulfonyl fluoride is emerging, we can infer its properties based on the well-established principles of heteroaromatic sulfonyl fluoride chemistry. This guide will delve into the theoretical underpinnings of its reactivity, present a framework for its experimental evaluation, and provide detailed protocols for researchers to conduct their own selectivity profiling studies.

The SuFEx Hub Landscape: A Comparative Overview

The reactivity of a sulfonyl fluoride is largely governed by the electron-withdrawing or -donating nature of the aromatic or heteroaromatic ring to which it is attached. This, in turn, dictates the electrophilicity of the sulfur atom and its susceptibility to nucleophilic attack.

SuFEx HubGeneral StructurePredicted Relative ReactivityKey Characteristics & Rationale
Phenylsulfonyl Fluoride (PSF) Benzene ring with a -SO2F groupModerate (Baseline)The foundational aryl sulfonyl fluoride. Its reactivity can be modulated by substitution on the phenyl ring (electron-withdrawing groups increase reactivity, while electron-donating groups decrease it).[6]
Electron-Rich Heteroaryl Sulfonyl Fluorides (e.g., Thiophenes, Furans) Electron-rich five-membered heteroaromatic ring with a -SO2F groupLowerThe electron-donating nature of the heteroaromatic ring reduces the electrophilicity of the sulfur atom, leading to lower intrinsic reactivity and potentially higher selectivity.[7]
Electron-Deficient Heteroaryl Sulfonyl Fluorides (e.g., Pyridines, Pyridazines) Electron-deficient six-membered heteroaromatic ring with a -SO2F groupHigherThe electron-withdrawing nitrogen atoms in the ring increase the electrophilicity of the sulfur, leading to higher intrinsic reactivity. This can be beneficial for targeting less nucleophilic residues but may also lead to lower selectivity.[8]
6-Methylpyridazine-3-sulfonyl Fluoride 6-methyl-substituted pyridazine ring with a -SO2F groupHighThe pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which is expected to significantly activate the sulfonyl fluoride for nucleophilic attack. The methyl group provides a slight electron-donating effect, which may temper the reactivity to a small degree compared to an unsubstituted pyridazinylsulfonyl fluoride. The positioning of the sulfonyl fluoride at the 3-position is also a key determinant of its reactivity.[9]
Sulfamoyl Fluorides R2N-SO2FLowThe nitrogen atom directly attached to the sulfonyl group significantly reduces the electrophilicity of the sulfur, making sulfamoyl fluorides generally less reactive and more selective probes.[10][11]
Fluorosulfates RO-SO2FVariableThe reactivity is dependent on the nature of the 'R' group. Aryl fluorosulfates are generally less reactive than aryl sulfonyl fluorides and have shown a preference for modifying tyrosine residues.[12]

Experimental Workflows for Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of a SuFEx hub's selectivity. This typically involves a combination of in vitro kinetic assays with isolated amino acids and proteins, followed by proteome-wide profiling in complex biological systems.

In Vitro Reactivity Profiling: Kinetic Analysis (k_inact/K_I)

The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[13]

Workflow for Determining k_inact/K_I:

Caption: Workflow for k_inact/K_I Determination.

Detailed Protocol for k_inact/K_I Determination:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a serial dilution of the sulfonyl fluoride probe in DMSO.

    • Prepare the substrate for the protein's activity assay.

  • Incubation:

    • In a multi-well plate, incubate the target protein with various concentrations of the sulfonyl fluoride probe for different time points. Include a DMSO-only control.

  • Activity Measurement:

    • At each time point, initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time. Fit the data to a one-phase exponential decay to determine the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[14]

    • The second-order rate constant is then calculated as k_inact/K_I.

Proteome-Wide Selectivity Profiling: Competitive Chemoproteomics

Competitive chemoproteomics provides a global view of a probe's selectivity by assessing its ability to compete with a broad-spectrum, "activity-based" probe for binding to proteins in a complex lysate.[1][15]

Workflow for Competitive Chemoproteomics:

Caption: Competitive Chemoproteomics Workflow.

Detailed Protocol for Competitive Chemoproteomics:

  • Cell Culture and Lysis:

    • Culture cells of interest to the desired confluency.

    • Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors).

  • Competitive Labeling:

    • Treat aliquots of the cell lysate with increasing concentrations of the test sulfonyl fluoride probe (and a DMSO control) for a defined period.

    • Subsequently, treat all samples with a broad-reactivity, alkyne-tagged sulfonyl fluoride probe.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[16]

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Protein Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides.

    • Analyze the resulting peptides by LC-MS/MS.[17]

  • Data Analysis:

    • Identify and quantify the peptides in each sample.

    • Proteins whose corresponding peptides show a dose-dependent decrease in abundance in the presence of the test probe are considered its targets.

Interpreting the Selectivity Profile of 6-Methylpyridazine-3-sulfonyl Fluoride

Based on its structure, 6-Methylpyridazine-3-sulfonyl fluoride is predicted to be a relatively reactive SuFEx hub. The electron-deficient pyridazine ring is expected to render the sulfur atom highly electrophilic.[9] This heightened reactivity could enable the labeling of a broader range of nucleophilic residues, including those with lower intrinsic nucleophilicity. However, this may come at the cost of reduced selectivity compared to less reactive hubs like sulfamoyl fluorides.

The key to harnessing the potential of such a reactive hub lies in its incorporation into a larger molecule that provides specific, non-covalent interactions with the target protein. These binding interactions orient the sulfonyl fluoride in close proximity to a specific nucleophilic residue, effectively increasing the local concentration and promoting a selective covalent reaction.

Conclusion and Future Directions

6-Methylpyridazine-3-sulfonyl fluoride represents a promising, albeit likely highly reactive, addition to the SuFEx toolkit. Its electron-deficient heteroaromatic nature suggests it could be a valuable tool for targeting less nucleophilic amino acid residues that are inaccessible to less reactive probes. However, careful consideration and rigorous experimental validation of its selectivity are crucial.

The experimental workflows detailed in this guide provide a robust framework for characterizing the selectivity profile of 6-Methylpyridazine-3-sulfonyl fluoride and other novel SuFEx hubs. By combining in vitro kinetic analysis with proteome-wide chemoproteomic profiling, researchers can gain a comprehensive understanding of a probe's on- and off-target interactions, paving the way for the development of highly selective and potent covalent inhibitors for a new generation of therapeutic targets.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. [Link]

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023). Bioorganic Chemistry. [Link]

  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Chemical Science. [Link]

  • Advances in sulfur fluoride exchange for chemical biology. (2023). ChemRxiv. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2026). ChemRxiv. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020). ResearchGate. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2023). PMC. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). ACS Chemical Biology. [Link]

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. (2021). PMC. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020). ACS Publications. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2026). ChemRxiv. [Link]

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. (2025). Chemical Science. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2020). PMC. [Link]

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. (2022). PMC. [Link]

  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. (2024). PubMed. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2023). RSC Publishing. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2014). PMC. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]

  • Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. (2026). Blog. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2017). PMC. [Link]

  • Advances in covalent drug discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). RSC Chemical Biology. [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2023). Nature Communications. [Link]

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021). RSC Chemical Biology. [Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. (2016). PMC. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). Organic & Biomolecular Chemistry. [Link]

  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. (1962). PubMed. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. (2023). ChemRxiv. [Link]

  • Unconventional reactivity of sulfonyl fluorides. (2024). OUCI. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Pyridazine. Heresy by the Reverend Joel Austin. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Synthesis. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). MDPI. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. (2011). ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). PMC. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2022). SciSpace. [Link]

  • New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II. (2025). ResearchGate. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2017). PMC. [Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. (2014). ACS Publications. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ChemRxiv. [Link]

  • Unconventional reactivity of sulfonyl fluorides. (2024). Imperial Spiral. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge UChicago. [Link]

Sources

Validation

A Researcher's Guide to the In Vivo Efficacy Comparison of 6-Methylpyridazine-3-sulfonyl Fluoride Analogs as Covalent Kinase Inhibitors

This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute a comparative in vivo efficacy study of novel 6-Methylpyridazine-3-sulfonyl fluoride analogs....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute a comparative in vivo efficacy study of novel 6-Methylpyridazine-3-sulfonyl fluoride analogs. We will delve into the rationale behind experimental design, present detailed protocols, and discuss the interpretation of results, all within the context of a hypothetical drug discovery program targeting a key oncogenic kinase.

Introduction: The Promise of Covalent Inhibition and the Pyridazine Scaffold

The landscape of kinase inhibitor development has seen a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike their reversible counterparts, TCIs form a stable covalent bond with their target protein, often leading to prolonged pharmacodynamic effects and high potency.[2] The sulfonyl fluoride "warhead" is a particularly attractive electrophile due to its stability in aqueous environments and its ability to react with a range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, and serine.[3]

The pyridazine core is a versatile scaffold found in numerous biologically active compounds, demonstrating a wide array of activities.[4] The fusion of a 6-methylpyridazine scaffold with a sulfonyl fluoride warhead presents a promising strategy for developing novel, potent, and selective covalent inhibitors.

For the purpose of this guide, we will consider a hypothetical series of 6-Methylpyridazine-3-sulfonyl fluoride analogs designed to target "Kinase X," a fictitious serine/threonine kinase implicated in the progression of non-small cell lung cancer (NSCLC). The parent compound, MPZ-SF-01 , has shown promising in vitro potency against Kinase X. We will now explore a series of analogs designed to improve its in vivo efficacy.

Hypothetical Kinase X Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade in which Kinase X plays a pivotal role, leading to cell proliferation and survival. Our objective is to disrupt this pathway through the covalent inhibition of Kinase X.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase X (Target) Growth_Factor_Receptor->Kinase_X Activation Downstream_Effector_1 Downstream_Effector_1 Kinase_X->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Nuclear Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor MPZ_Analogs 6-Methylpyridazine-3-sulfonyl Fluoride Analogs MPZ_Analogs->Kinase_X Covalent Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

Designing the Analogs: A Structure-Activity Relationship (SAR) Driven Approach

To explore the SAR and improve the in vivo properties of our lead compound, MPZ-SF-01 , we have designed three hypothetical analogs. The choice of these modifications is based on common medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties.[5]

Compound IDStructureRationale for Modification
MPZ-SF-01 6-Methylpyridazine-3-sulfonyl fluorideParent Compound
MPZ-SF-02 Introduction of a chloro group at the 4-position of the pyridazine ringThe electron-withdrawing nature of the chloro group may modulate the electronics of the sulfonyl fluoride warhead, potentially improving reactivity. It can also provide a new vector for interaction with the target protein.
MPZ-SF-03 Replacement of the 6-methyl group with a cyclopropyl groupThe introduction of a cyclopropyl group increases the sp3 character of the molecule, which can improve solubility and metabolic stability. It also introduces conformational rigidity.
MPZ-SF-04 Addition of a 4-fluorophenyl group at the 5-positionThis modification significantly increases the molecular complexity and provides an opportunity for additional interactions (e.g., pi-stacking, halogen bonding) within the kinase active site, potentially boosting potency and selectivity.[5]

In Vivo Efficacy Evaluation: A Step-by-Step Protocol

A well-designed in vivo study is critical to obtaining reliable and translatable data.[] We will use a human NSCLC xenograft mouse model to assess the anti-tumor efficacy of our analogs.

Experimental Workflow Overview

InVivo_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Endpoint Analysis Cell_Culture NSCLC Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization & Grouping Tumor_Growth->Randomization Dosing Treatment Dosing Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Efficacy_Endpoint Efficacy Endpoint (e.g., 21 days) Monitoring->Efficacy_Endpoint Sample_Collection Tumor & Plasma Collection Efficacy_Endpoint->Sample_Collection Data_Analysis Data Analysis (TGI, Stats) Sample_Collection->Data_Analysis

Caption: Workflow for the in vivo xenograft study.

PART 1: Preliminary Studies
  • Maximum Tolerated Dose (MTD) Study:

    • Objective: To determine the highest dose of each compound that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss).[7]

    • Procedure:

      • Use a small cohort of healthy, non-tumor-bearing mice (e.g., n=3 per group).

      • Administer escalating doses of each compound (MPZ-SF-01 to 04) daily for 5-7 days.

      • Monitor animals daily for clinical signs of toxicity and measure body weight.

      • The MTD is used to set the highest dose for the efficacy study.

PART 2: Comparative Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 or another appropriate human NSCLC cell line.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a solution of Matrigel into the right flank of each mouse.[8]

Detailed Protocol:

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).

    • Group 2: MPZ-SF-01 (e.g., 50 mg/kg, orally, once daily).

    • Group 3: MPZ-SF-02 (e.g., 50 mg/kg, orally, once daily).

    • Group 4: MPZ-SF-03 (e.g., 50 mg/kg, orally, once daily).

    • Group 5: MPZ-SF-04 (e.g., 50 mg/kg, orally, once daily).

    • Group 6: Positive Control (a standard-of-care NSCLC drug, if applicable).

  • Dosing and Monitoring:

    • Administer treatments for a defined period (e.g., 21 days).

    • Measure tumor volume with digital calipers every 2-3 days. Tumor Volume (mm³) = (Length x Width²) / 2.

    • Measure body weight every 2-3 days as a measure of general health.

  • Endpoint and Sample Collection:

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

    • At the study endpoint, collect terminal blood samples for pharmacokinetic (PK) analysis and excise tumors for pharmacodynamic (PD) and histological analysis.

Data Presentation and Interpretation

The primary outcome of this study is the inhibition of tumor growth. This is typically represented as Tumor Growth Inhibition (%TGI).

%TGI = [1 - (ΔT / ΔC)] x 100

  • ΔT: Change in mean tumor volume of the treated group.

  • ΔC: Change in mean tumor volume of the vehicle control group.

Comparative Efficacy Data (Hypothetical Results)
Compound IDDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGIp-value (vs. Vehicle)Mean Body Weight Change (%)
Vehicle -1850 ± 210---2.5
MPZ-SF-01 50980 ± 15047%<0.01-5.1
MPZ-SF-02 501150 ± 18038%<0.05-4.8
MPZ-SF-03 50750 ± 13059%<0.001-3.2
MPZ-SF-04 50420 ± 9877%<0.0001-6.5

Interpretation of Hypothetical Results:

  • MPZ-SF-04 demonstrated the most potent anti-tumor activity, suggesting that the addition of the 4-fluorophenyl group was highly beneficial for in vivo efficacy.

  • MPZ-SF-03 also showed improved efficacy over the parent compound, indicating that enhancing metabolic stability and solubility with the cyclopropyl group was a successful strategy.

  • MPZ-SF-02 was less effective than the parent compound, suggesting that altering the electronics of the warhead in this manner was not advantageous.

  • All compounds were generally well-tolerated, with acceptable levels of body weight loss.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the in vivo efficacy of novel 6-Methylpyridazine-3-sulfonyl fluoride analogs. Based on our hypothetical results, MPZ-SF-04 would be identified as the lead candidate for further development. The next steps in a real-world scenario would involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the drug concentration in plasma and tumor with the extent of target inhibition and anti-tumor response.

  • In-depth Toxicological Studies: Assessing the safety profile of the lead candidate in two species (e.g., rodent and non-rodent) as per regulatory guidelines.[]

  • Exploration of Combination Therapies: Investigating the efficacy of the lead candidate in combination with other standard-of-care agents.

By following a logical, data-driven approach, researchers can efficiently identify promising drug candidates from a series of analogs and advance the development of novel covalent inhibitors for the treatment of cancer and other diseases.

References

  • Ting, P. C., Kuang, R., Wu, H., Aslanian, R. G., Cao, J., Kim, D. W., Lee, J. F., Schwerdt, J., Zhou, G., Wainhaus, S., Black, T. A., Cacciapuoti, A., McNicholas, P. M., Xu, Y., & Walker, S. S. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819–1822. [Link]

  • Azad, I., Chavel, K. A., Brown, C. J., Yi, Z., Galiano, L. J., Lee, J., & Lim, M. H. (2018). Synthesis and Structure-Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2533–2543. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Gehring, T., et al. (2025). Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors. bioRxiv. [Link]

  • Li, X., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1698. [Link]

  • Wang, L., et al. (2024). Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase. ACS Chemical Biology. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Li, F., et al. (2023). Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine. Journal of Chemical Information and Modeling. [Link]

  • Pireddu, R., & Petrelli, R. (2021). Quantitative Proteomic Approaches to Study Drug Mechanism of Action. Molecules, 26(11), 3254. [Link]

  • PubChem. (n.d.). 6-methylpyridazine-3-sulfonyl fluoride. Retrieved from [Link]

  • Viña, D., et al. (2017). Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. European Journal of Medicinal Chemistry, 139, 793-804. [Link]

  • Chen, Y., et al. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules. [Link]

  • Li, X., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2144. [Link]

  • Petrelli, R., & Koch, P. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 708. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • LaMars, M., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2493-2507. [Link]

  • Manu, E., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]

  • Williams, W. G., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958-2961. [Link]

  • Grimster, N. P., et al. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]

  • Rabaan, A. A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Cellular and Infection Microbiology, 14, 1421456. [Link]

  • Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry, 8(9), 259-264. [Link]

  • Li, Y. (2003). Fluoride is a G protein activator. Journal of Dental Research, 82(9), 729-730. [Link]

  • El-Sayed, N., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

Sources

Comparative

6-Methylpyridazine-3-sulfonyl fluoride vs. PMSF: A Next-Generation Guide to Protease Inhibition

As a Senior Application Scientist, one of the most frequent points of failure I observe in protein purification and activity-based protein profiling (ABPP) is the mismanagement of protease inhibitors. For decades, resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent points of failure I observe in protein purification and activity-based protein profiling (ABPP) is the mismanagement of protease inhibitors. For decades, researchers have relied on Phenylmethylsulfonyl fluoride (PMSF) as the default covalent inhibitor for serine and cysteine proteases. However, the landscape of chemical biology has shifted dramatically with the advent of Sulfur Fluoride Exchange (SuFEx) chemistry.

This guide provides an objective, mechanistically grounded comparison between the legacy inhibitor PMSF and the next-generation heteroaromatic probe, 6-Methylpyridazine-3-sulfonyl fluoride (6-MPSF) . By understanding the causality behind their chemical stability and reactivity, researchers can design more robust, self-validating experimental workflows.

Mechanistic Divergence: Mass Action vs. SuFEx Chemistry

To understand why a protocol succeeds or fails, we must first examine the underlying physical chemistry of the inhibitor warhead. Both PMSF and 6-MPSF rely on a sulfonyl fluoride ( −SO2​F ) group to covalently modify nucleophilic residues (primarily Serine, Tyrosine, and Lysine) in the enzyme active site. However, their aqueous stability and activation requirements are fundamentally opposed.

PMSF (The Legacy Standard): PMSF acts via simple nucleophilic attack. The active-site serine (e.g., Ser195 in chymotrypsin) attacks the sulfur atom, displacing the fluoride ion to form an irreversible sulfonyl-enzyme complex. The critical flaw of PMSF is its electronic structure: the simple benzyl ring provides insufficient thermodynamic stabilization to the S-F bond. Consequently, water acts as a competing nucleophile. PMSF undergoes rapid heterolytic cleavage in aqueous buffers, exhibiting a half-life of merely 30–60 minutes at pH 7.5 (). This necessitates a "mass action" approach, requiring continuous re-dosing during prolonged protocols.

6-Methylpyridazine-3-sulfonyl fluoride (The SuFEx Hub): 6-MPSF represents a paradigm shift driven by SuFEx click chemistry. The incorporation of the electron-deficient pyridazine ring acts as an electron sink, thermodynamically stabilizing the S-F bond against spontaneous aqueous hydrolysis. 6-MPSF is remarkably inert in water. It remains unreactive until it encounters a highly specific microenvironment—such as the hydrogen-bonding network of a protease active site or a Lewis acid catalyst—which lowers the activation energy and triggers chemoselective sulfonylation ()[1][2]. This context-specific activation ensures that the probe only depletes when engaged with an active target, eliminating background hydrolysis.

Mechanism Target Protease Active Site (Ser/Tyr/Lys) Complex Covalent Sulfonyl-Enzyme Complex (Inhibited) Target->Complex PMSF PMSF (Legacy Inhibitor) PMSF->Complex Nucleophilic Attack Hydrolysis Hydrolyzed Byproduct (Inactive Sulfonate) PMSF->Hydrolysis Rapid Aqueous Hydrolysis (t1/2 < 1h) MPSF 6-MPSF (SuFEx Probe) MPSF->Complex Context-Specific SuFEx Activation MPSF->Hydrolysis Highly Stable in Water (t1/2 > 24h)

Mechanistic divergence of PMSF hydrolysis vs. 6-MPSF SuFEx activation.

Quantitative Performance Comparison

To facilitate objective reagent selection, the quantitative and operational parameters of both inhibitors are summarized below.

ParameterPMSF6-Methylpyridazine-3-sulfonyl fluoride (6-MPSF)
Primary Targets Serine proteases (Trypsin, Chymotrypsin)Serine proteases, Tyrosine-dependent enzymes
Aqueous Half-Life (pH 7.5) ~30 - 60 minutes> 24 hours (Highly stable)
Mechanism of Action Spontaneous nucleophilic substitutionContext-dependent SuFEx activation
Working Concentration 0.1 - 1.0 mM0.05 - 0.5 mM
Stock Solvent Isopropanol, Ethanol, or DMSODMSO
Toxicity Profile Highly toxic, corrosiveModerate (Standard chemical precautions)
Cost / Accessibility Very low cost, ubiquitousHigher cost, specialized synthesis/vendors

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its internal logic. Because PMSF degrades rapidly, a PMSF-based protocol must be optimized for speed. Conversely, 6-MPSF allows for extended incubations, making it ideal for deep proteomic profiling or prolonged structural biology purifications.

Protocol A: Legacy Cell Lysis with PMSF

Causality Check: Because PMSF has a half-life of <1 hour in water, it must be stored as a 100 mM stock in anhydrous isopropanol and added to the aqueous lysis buffer seconds before cell disruption.

  • Buffer Preparation: Prepare the base lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40). Do not add PMSF.

  • Sample Equilibration: Keep all cell pellets and buffers on ice (0–4°C) to further suppress baseline protease activity and slow PMSF hydrolysis.

  • Inhibitor Addition (Critical Step): Immediately prior to resuspending the cell pellet, add PMSF to a final concentration of 1 mM. Vortex the buffer vigorously to prevent localized precipitation.

  • Cell Disruption: Perform sonication or Dounce homogenization. This step must be completed within 30 minutes of PMSF addition.

  • Re-dosing (If necessary): If the purification workflow exceeds 1 hour, a second dose of 0.5 mM PMSF must be spiked into the lysate to maintain inhibition.

Protocol B: Advanced Protease Profiling with 6-MPSF

Causality Check: 6-MPSF is thermodynamically stable in water. This allows researchers to pre-mix the inhibitor into the lysis buffer and perform extended multi-step purifications without the risk of the warhead degrading before it encounters the target protease ()[3].

  • Buffer Preparation: Prepare the base lysis buffer. Add 6-MPSF (from a 50 mM DMSO stock) to a final concentration of 0.1 to 0.5 mM. This buffer can be stored at 4°C for up to 24 hours prior to use.

  • Cell Disruption: Resuspend the cell pellet in the 6-MPSF-containing buffer. Proceed with sonication. The timeline here is flexible; the SuFEx probe will not degrade in the background.

  • Incubation for ABPP: For activity-based protein profiling, incubate the lysate at 4°C for 1–2 hours. The heteroaromatic ring requires precise alignment within the enzyme active site to trigger the SuFEx reaction, ensuring high chemoselectivity and minimal off-target background labeling.

  • Downstream Processing: Proceed directly to centrifugation and affinity chromatography. No re-dosing is required.

Workflow Start Prepare Base Lysis Buffer (Tris-HCl, NaCl, NP-40) Split Start->Split PathPMSF Add 1 mM PMSF (Immediately before use) Split->PathPMSF PathMPSF Add 0.1-1 mM 6-MPSF (Stable, can be pre-mixed) Split->PathMPSF LysisPMSF Cell Disruption (Must complete < 30 min) PathPMSF->LysisPMSF LysisMPSF Cell Disruption (Flexible timeline) PathMPSF->LysisMPSF Downstream Centrifugation & Downstream Assays LysisPMSF->Downstream LysisMPSF->Downstream

Comparative cell lysis workflows using PMSF versus 6-MPSF.

Conclusion

While PMSF remains a cost-effective tool for rapid, routine cell lysis, its inherent chemical instability makes it a liability in complex, time-intensive workflows. 6-Methylpyridazine-3-sulfonyl fluoride (6-MPSF) solves this problem by utilizing the principles of SuFEx chemistry. By trading spontaneous nucleophilic reactivity for context-dependent activation, 6-MPSF provides a stable, highly specific alternative that guarantees protease inhibition throughout the entirety of your experimental timeline.

For drug development professionals and structural biologists where sample integrity is paramount, transitioning to heteroaromatic sulfonyl fluorides like 6-MPSF is a scientifically sound investment.

References

  • Mukherjee, P., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943-3947.[Link]

  • Seyrani, H., et al. (2023). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science, 14(28), 7551-7558.[Link]

Sources

Validation

Benchmarking 6-Methylpyridazine-3-sulfonyl fluoride Binding Kinetics via Surface Plasmon Resonance

A Comprehensive Comparison Guide for Targeted Covalent Inhibitor (TCI) Development Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically beyond traditional cysteine-targeting acry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Targeted Covalent Inhibitor (TCI) Development

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically beyond traditional cysteine-targeting acrylamides. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has unlocked the ability to target less nucleophilic residues—such as tyrosine, lysine, serine, and histidine—expanding the "druggable" proteome[1]. Among the emerging SuFEx warheads, 6-Methylpyridazine-3-sulfonyl fluoride offers a highly tunable, stable electrophilic center.

This guide provides an authoritative benchmarking of 6-Methylpyridazine-3-sulfonyl fluoride against alternative covalent warheads. Furthermore, it details a self-validating Surface Plasmon Resonance (SPR) methodology to accurately quantify its two-step binding kinetics ( KI​ and kinact​ ), ensuring rigorous evaluation for drug development professionals.

The Mechanistic Advantage of SuFEx Warheads

Traditional electrophiles like phenylmethanesulfonyl fluoride (PMSF) are highly reactive but suffer from rapid aqueous hydrolysis and promiscuous off-target binding. In contrast, modern SuFEx warheads exhibit the "sleeping beauty" phenomenon [1]. The high oxidation state of the S(VI)-F bond remains remarkably inert in physiological buffers. Its latent electrophilicity is only "awakened" when the molecule binds to a specific protein pocket, where the microenvironment (often involving a proximal basic residue or hydrogen-bond network) catalyzes the proximity-driven fluoride exchange[2].

6-Methylpyridazine-3-sulfonyl fluoride leverages the electron-withdrawing nature of the pyridazine ring to fine-tune the electrophilicity of the sulfonyl fluoride group. This structural tuning achieves a critical balance: it is more reactive than highly stable aryl fluorosulfates (AFS), yet significantly more selective than aliphatic sulfonyl fluorides or haloacetamides.

G cluster_0 Two-Step Covalent Binding Kinetics E Target Protein (E) EI Reversible Complex (E·I) (K_I) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI->I k_off EI_cov Covalent Adduct (E-I) (k_inact) EI->EI_cov k_inact

Figure 1: The two-step kinetic model defining covalent target engagement.

SPR Kinetic Theory for Covalent Inhibitors

For reversible inhibitors, potency is defined by the equilibrium dissociation constant ( KD​ ). However, because covalent inhibition is a non-equilibrium, time-dependent process, KD​ or IC50​ values are fundamentally inaccurate[3].

Covalent SPR benchmarking relies on a two-step model (Figure 1):

  • Reversible Association ( KI​ ): The inhibitor ( I ) binds the target ( E ) to form a reversible complex ( E⋅I ). KI​=koff​/kon​ .

  • Irreversible Inactivation ( kinact​ ): The proximity-driven SuFEx reaction forms the covalent adduct ( E−I ).

The ultimate metric of covalent efficiency is the second-order rate constant: kinact​/KI​ ( M−1s−1 )[3]. SPR is the gold standard for deriving these parameters because it continuously monitors the transition from the reversible E⋅I state to the irreversible E−I state in real-time.

Benchmarking Comparison: 6-Methylpyridazine-3-sulfonyl fluoride vs. Alternatives

When engineering a TCI, selecting the correct warhead dictates the balance between safety (selectivity) and efficacy (reactivity). Table 1 benchmarks 6-Methylpyridazine-3-sulfonyl fluoride against common alternatives.

Table 1: Quantitative Benchmarking of Covalent Warheads

Electrophilic WarheadPrimary Target ResiduesIntrinsic Reactivity kinact​/KI​ Range ( M−1s−1 )Aqueous Stability ( t1/2​ )SPR Kinetic Profile
Acrylamide CysteineHigh 103−105 > 24 hFast kon​ , rapid kinact​
6-Methylpyridazine-3-sulfonyl fluoride Tyr, Lys, His, SerTunable (SuFEx) 102−104 > 24 hModerate kon​ , highly specific kinact​
Aryl Fluorosulfate (AFS) Tyr, LysLow (Latent) 101−103 > 48 hSlow kon​ , slow but highly specific kinact​ [2]
PMSF Serine (Promiscuous)Very High> 105 < 1 hRapid non-specific binding, severe baseline drift

Key Insights:

  • Versus Acrylamides: While acrylamides are highly efficient, they are restricted to targeting the relatively rare cysteine residues. 6-Methylpyridazine-3-sulfonyl fluoride expands the targeting scope to lysines and tyrosines without sacrificing physiological stability.

  • Versus AFS: Aryl fluorosulfates often suffer from extremely slow reaction kinetics ( kinact​ at the 10−4s−1 level)[2]. The pyridazine ring in our benchmarked compound increases the electrophilicity of the sulfur center, yielding a faster kinact​ while maintaining the "sleeping beauty" bioorthogonality.

Self-Validating SPR Methodology for Covalent Binders

Standard SPR protocols (e.g., direct amine coupling of the target protein) will fail for covalent inhibitors. Because the inhibitor permanently inactivates the protein, the surface binding capacity ( Rmax​ ) decreases with every injection, destroying the kinetic fit.

To establish a self-validating system, you must use a capture-based approach. This allows the complete removal of the covalently modified protein and the capture of fresh, 100% active protein for each inhibitor concentration.

G Step1 1. Target Capture (Fresh Surface) Step2 2. Association (Variable [I]) Step1->Step2 Step3 3. Extended Wash (Confirm Covalency) Step2->Step3 Step4 4. Surface Stripping (Remove E-I Adduct) Step3->Step4 Step4->Step1 Next Cycle

Figure 2: Capture-based SPR workflow required for accurate covalent kinetic analysis.

Step-by-Step Protocol

1. Surface Preparation (The Capture System)

  • Action: Immobilize a capture molecule (e.g., Anti-His antibody, Streptavidin, or Ni-NTA) onto a Series S Sensor Chip (e.g., CM5) via standard amine coupling.

  • Causality: This creates a reusable foundation. The actual target protein will be tethered to this foundation non-covalently but with high affinity, allowing for complete surface regeneration later.

2. Target Protein Capture

  • Action: Inject the tagged target protein (e.g., His-tagged) at a flow rate of 10 µL/min until a stable capture level (e.g., 200–400 RU) is achieved.

  • Causality: Keeping the capture level low minimizes mass transport limitations (MTL) and prevents steric hindrance, which is critical for accurately resolving the fast kon​ phase of the initial reversible binding.

3. Analyte Injection (Association & Dissociation)

  • Action: Inject 6-Methylpyridazine-3-sulfonyl fluoride (serial dilutions from 0.1× to 10× of the estimated KI​ ) at a high flow rate (50–100 µL/min).

  • Action: Implement an extended dissociation phase (e.g., 30 to 60 minutes) flowing only running buffer.

  • Causality: The extended wash is the definitive proof of covalency. A reversible inhibitor will eventually return to baseline. A covalent inhibitor will plateau at a positive RU value, representing the irreversible E−I adduct.

4. Surface Stripping (Regeneration)

  • Action: Inject a harsh regeneration solution (e.g., 300 mM EDTA for Ni-NTA, or 10 mM Glycine-HCl pH 1.5 for antibodies) to strip the entire protein-inhibitor complex off the chip.

  • Causality: This resets the chip to the bare capture molecule, ensuring that the next injection of inhibitor interacts with a completely fresh, unreacted population of target proteins.

5. Self-Validating Control: Mutant Protein Analysis

  • Action: Repeat the entire workflow using a mutant version of the target protein where the putative nucleophilic residue (e.g., Lys Arg, or Tyr Phe) has been mutated[4].

  • Causality: If the SPR sensorgram for the mutant shows a complete return to baseline during the dissociation phase, it definitively proves that the irreversible signal observed in the wild-type protein is due to site-specific covalent bond formation, rather than non-specific aggregation or precipitation on the chip matrix.

Conclusion

6-Methylpyridazine-3-sulfonyl fluoride represents a highly optimized warhead for SuFEx-based drug discovery, balancing the latent stability of aryl fluorosulfates with enhanced reactivity for robust target inactivation. By employing a rigorous, capture-based SPR methodology with extended dissociation phases and mutant controls, researchers can accurately extract kinact​/KI​ metrics, ensuring the confident progression of TCIs through the preclinical pipeline.

Sources

Safety & Regulatory Compliance

Safety

6-Methylpyridazine-3-sulfonyl fluoride proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories integrating advanced SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry or utilizing novel protease inhibitors. 6-Methylpyridazine-3-sulfonyl fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories integrating advanced SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry or utilizing novel protease inhibitors. 6-Methylpyridazine-3-sulfonyl fluoride (CAS: 1936322-04-1) is a highly reactive, electrophilic building block utilized heavily in covalent ligand discovery[1].

However, its utility is inextricably linked to severe operational hazards. The very reactivity that makes sulfonyl fluorides excellent chemical probes also makes their disposal a high-risk procedure. This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of 6-Methylpyridazine-3-sulfonyl fluoride, grounded in the physicochemical realities of its molecular structure.

Causality of Hazard: The Chemistry of Sulfonyl Fluorides

To safely dispose of a chemical, one must first understand its reactivity. 6-Methylpyridazine-3-sulfonyl fluoride features an electron-deficient pyridazine ring coupled with a highly reactive sulfonyl fluoride (-SO₂F) group.

The Hidden Hazard (Hydrolysis): While the compound is inherently corrosive (causing severe skin burns and eye damage)[1], the primary disposal hazard is its behavior in water. In the presence of moisture, and accelerated by acidic or basic conditions, the -SO₂F group undergoes hydrolysis to yield 6-methylpyridazine-3-sulfonic acid and Hydrogen Fluoride (HF) [2].

HF is not merely a corrosive acid; it is a systemic toxin. It penetrates tissue deeply, binding intracellular calcium and magnesium, which can lead to liquefaction necrosis, bone degradation, and potentially fatal cardiac arrhythmias[3]. Furthermore, if the liberated acidic gas comes into contact with metal surfaces, it can generate flammable and explosive hydrogen gas[2][4].

Table 1: Physicochemical & Hazard Profile
Property / IdentifierValue / Description
Chemical Name 6-Methylpyridazine-3-sulfonyl fluoride
CAS Number 1936322-04-1
Molecular Formula C₅H₅FN₂O₂S
UN Number UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]
Primary GHS Hazards H314: Causes severe skin burns and eye damage[1].
Critical Reactivity Hydrolyzes in water/ambient humidity to release highly toxic HF gas[2].

Strategic Disposal Workflows & Containment Logic

The fundamental rule for sulfonyl fluoride disposal is containment and controlled quenching . Because of the HF generation risk, glass containers must never be used for aqueous or acidic waste streams containing this compound[2]. HF reacts aggressively with silicon dioxide in glass, etching the container and inevitably leading to a catastrophic breach of containment[4].

DisposalWorkflow A 6-Methylpyridazine-3-sulfonyl fluoride Waste Generation B Solid Waste (Powders, Vials, Tips) A->B C Liquid Waste (Solutions & Buffers) A->C H High-Temp Incineration (Solid Hazardous Waste) B->H Segregate & Label D Aqueous / Acidic Solutions High HF Release Risk C->D E Organic Solvents (e.g., DMSO, DMF) C->E F Alkaline Quenching Bath (10% Na2CO3 or 1M NaOH) D->F Hydrolysis Hazard G HDPE / Plastic Containment (STRICTLY NO GLASS) E->G Direct Transfer F->G Neutralized (NaF) I Halogenated Liquid Waste Stream G->I EHS Collection

Workflow for the segregation and disposal of 6-Methylpyridazine-3-sulfonyl fluoride waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Powder, Contaminated Consumables)
  • Segregation in HDPE: Collect all solid waste (weigh boats, pipette tips, empty vials) in a High-Density Polyethylene (HDPE) or Polypropylene (PP) container.

    • Causality: Even trace ambient humidity can induce slow hydrolysis of the powder. Using non-glass, plastic secondary containment ensures that any trace HF generated does not degrade the container[2].

  • Labeling: Label clearly as "Hazardous Solid Waste - Corrosive (UN 3261) - Contains Sulfonyl Fluoride / HF Releaser".

  • Storage: Store in a dry, well-ventilated chemical cabinet away from any aqueous or acidic waste streams to prevent accidental accelerated hydrolysis[4].

  • Final Disposition: Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature hazardous waste incineration.

Protocol B: Quenching and Disposal of Liquid Solutions (Trace Amounts)

If you have residual solutions in aqueous buffers, they must be chemically quenched to neutralize the reactive sulfonyl fluoride and any liberated HF before they enter the general waste stream.

  • Preparation of Quenching Bath: In a certified chemical fume hood, prepare a 10% (w/v) Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH) solution in a plastic beaker.

    • Causality: The alkaline environment accelerates the hydrolysis of the -SO₂F group, destroying the reactive electrophile, while simultaneously neutralizing the generated HF into highly stable, benign Sodium Fluoride (NaF)[2].

  • Controlled Addition: Slowly, dropwise, add the 6-Methylpyridazine-3-sulfonyl fluoride solution to the stirring alkaline bath.

    • Causality: The neutralization of HF is exothermic. Controlled addition prevents boiling and aerosolization of unquenched sulfonyl fluoride. Keep the bath on an ice block if neutralizing volumes >10 mL.

  • Incubation: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.

  • Waste Consolidation: Transfer the neutralized solution to a designated HDPE aqueous basic waste container. Do not mix with acidic waste[4].

Protocol C: Emergency Spill Response
  • Evacuation & PPE: Evacuate the immediate area. Don heavy-duty Nitrile gloves (breakthrough time > 480 minutes), a face shield, and a chemical-resistant apron[4]. Ensure Calcium Gluconate gel (2.5%) is immediately accessible on your person[3].

  • Containment with Calcium: Surround the spill with a calcium-based absorbent (e.g., Calcium Carbonate or Magnesium Oxide)[3].

    • Causality: Calcium carbonate neutralizes the acidic environment while the calcium ions rapidly bind free fluoride to form insoluble, biologically inert Calcium Fluoride (CaF₂). Never use silicon-based absorbents (sand, vermiculite) , as HF reacts with silica to produce highly toxic, odorless silicon tetrafluoride gas[3].

  • Collection: Sweep the absorbed material using plastic tools into a plastic waste bag.

    • Causality: Metal tools must be avoided as HF generates flammable hydrogen gas upon contact with metals[2].

  • Decontamination: Wash the spill site thoroughly with a 10% sodium carbonate (soda ash) solution to neutralize any microscopic corrosive residues[2][3].

Safety & Trustworthiness: Validating Your Ecosystem

As scientists, our safety protocols must be as rigorous as our experimental designs. The guidelines provided here align with the standard operating procedures for HF-releasing compounds established by leading academic safety offices, such as Duke University's OESO guidelines for PMSF and HF releasers[2], and the University of North Carolina's Safe Handling of Chemicals manual[3].

Always ensure that your laboratory possesses a dedicated "HF Releaser" designated area, and that all personnel are trained not just on the primary corrosive hazard (H314), but on the secondary, hidden hazard of hydrofluoric acid generation.

References

  • 1936322-04-1 | 6-Methylpyridazine-3-sulfonyl fluoride - AiFChem. aifchem.com.
  • Chemical Safety Guidelines - PMSF and HF Releasers - Duke OESO. duke.edu.
  • Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). purdue.edu.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. unc.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methylpyridazine-3-sulfonyl fluoride
Reactant of Route 2
6-Methylpyridazine-3-sulfonyl fluoride
© Copyright 2026 BenchChem. All Rights Reserved.